molecular formula C7H5BrClNO2 B581831 Methyl 3-bromo-5-chloropyridine-2-carboxylate CAS No. 1214362-45-4

Methyl 3-bromo-5-chloropyridine-2-carboxylate

Cat. No.: B581831
CAS No.: 1214362-45-4
M. Wt: 250.476
InChI Key: FGGMRJLIUFDXBD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.476. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-bromo-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMRJLIUFDXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673232
Record name Methyl 3-bromo-5-chloropyridine-2-carboxylate
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-45-4
Record name Methyl 3-bromo-5-chloropyridine-2-carboxylate
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Record name Methyl 3-bromo-5-chloropyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer (CAS No. 1214362-45-4), this document also presents a comparative analysis with its closely related isomers: Methyl 5-bromo-3-chloropyridine-2-carboxylate and Methyl 5-bromo-2-chloropyridine-3-carboxylate. This guide includes available quantitative data, a detailed experimental protocol for its synthesis via esterification of its carboxylic acid precursor, and visualizations of the synthetic pathway and isomeric relationships to aid in research and development efforts.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in various coupling reactions make them versatile intermediates. This compound is one such compound, featuring a pyridine ring substituted with bromine, chlorine, and a methyl carboxylate group. The specific arrangement of these functional groups significantly influences the molecule's reactivity, bioavailability, and metabolic stability, making a thorough understanding of its physicochemical properties essential for its application in drug discovery and development.

This guide aims to consolidate the available information on this compound and provide a practical resource for researchers. Where data for the target molecule is unavailable, information from its isomers is provided for comparative context.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. However, based on its chemical structure and data from its isomers and precursor, we can compile the following information.

General Properties
PropertyThis compound
CAS Number 1214362-45-4
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Canonical SMILES COC(=O)C1=C(C=C(C=N1)Cl)Br
InChI Key Not available
Comparative Physicochemical Data of Isomers

To provide a clearer understanding, the following table compares the available data for this compound with its isomers.

PropertyThis compoundMethyl 5-bromo-3-chloropyridine-2-carboxylate[1]Methyl 5-bromo-2-chloropyridine-3-carboxylate[2]
CAS Number 1214362-45-41214336-41-0[3]78686-79-0[2]
Molecular Formula C₇H₅BrClNO₂C₇H₅BrClNO₂[3]C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol 250.48 g/mol [3]250.48 g/mol [2]
Melting Point Data not availableData not available48-53 °C
Boiling Point Data not availableData not availableData not available
Appearance Data not availableData not availableSolid

Synthesis

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS: 1189513-50-5)[4].

Precursor: 3-Bromo-5-chloropyridine-2-carboxylic acid
Property3-Bromo-5-chloropyridine-2-carboxylic acid[4]
CAS Number 1189513-50-5[4]
Molecular Formula C₆H₃BrClNO₂[4]
Molecular Weight 236.45 g/mol [4]
Experimental Protocol: Esterification

Materials:

  • 3-Bromo-5-chloropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Bromo-5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Chloride Formation: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Spectral Data

  • 3-Bromo-5-chloropyridine 1H NMR: Spectral data is available but specific shifts are not detailed in the provided search results.[5]

For a related bromo-chloro-pyridine carboxylic acid derivative, the following spectral data has been reported in a patent, which may provide some comparative insights[6]:

  • 1H NMR (CDCl₃) δ: 8.45 (d, J=2 Hz, 1H), 7.88 (d, J=2 Hz, 1H) for the pyridine protons.

  • 13C NMR (CDCl₃) δ: 178.0, 156.9, 146.3, 139.8, 129.9, 121.7 for the aromatic and carbonyl carbons.

  • IR (CHCl₃): 1711 cm⁻¹ (C=O stretch).

Researchers synthesizing this compound would need to perform their own spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthesis of this compound from its carboxylic acid precursor.

Synthesis_Workflow Precursor 3-Bromo-5-chloropyridine-2-carboxylic acid Process Esterification Precursor->Process Reagents Methanol (CH3OH) Thionyl Chloride (SOCl2) Reagents->Process Product This compound Process->Product

Caption: Synthesis of this compound.

Isomeric Relationship

To avoid ambiguity, the structural relationship between this compound and its isomers is depicted below.

Isomeric_Relationship cluster_0 Isomers of Methyl bromo-chloro-pyridine-carboxylate A This compound (Target Compound) B Methyl 5-bromo-3-chloropyridine-2-carboxylate C Methyl 5-bromo-2-chloropyridine-3-carboxylate

Caption: Isomers of Methyl bromo-chloro-pyridine-carboxylate.

Applications in Research and Drug Development

While specific applications for this compound are not detailed in the available literature, its structural motifs are present in a variety of biologically active molecules. Halogenated pyridines are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for high-throughput screening. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

Conclusion

This compound is a valuable, albeit under-characterized, building block for chemical synthesis. This guide has compiled the available physicochemical data and presented a comparative analysis with its isomers to provide a useful resource for researchers. The detailed synthetic protocol and visualizations offer practical guidance for its preparation and highlight its relationship to other key isomers. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of Methyl 3-bromo-5-chloropyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-5-chloropyridine-2-carboxylate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a combination of predicted spectroscopic values and established experimental protocols. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

This compound is a pyridine derivative featuring a bromo and a chloro substituent on the pyridine ring, with a methyl ester at the 2-position.

PropertyValue
IUPAC Name This compound
Synonyms Methyl 3-bromo-5-chloropicolinate
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
CAS Number 1214336-41-0

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.45d1HH-6
~8.05d1HH-4
~3.95s3H-OCH₃

Note: The aromatic protons are expected to appear as doublets due to meta-coupling (⁴JHH). The exact chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~152C-6
~148C-2
~141C-4
~131C-5
~119C-3
~53-OCH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~1730StrongC=O stretch (ester)
1600-1550Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretch (ester)
~1100MediumC-Cl stretch
~680MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative AbundanceAssignment
249~75%[M]⁺ (with ⁷⁹Br and ³⁵Cl)
251~100%[M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)
253~24%[M+4]⁺ (with ⁸¹Br and ³⁷Cl)
218/220/222Variable[M-OCH₃]⁺
190/192/194Variable[M-COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Fischer Esterification of 3-Bromo-5-chloropicolinic acid

This protocol describes a standard Fischer esterification reaction to synthesize the target methyl ester from its corresponding carboxylic acid.

Synthesis_Workflow start Start: 3-Bromo-5-chloropicolinic acid reagents Add Methanol (solvent) and conc. H₂SO₄ (catalyst) start->reagents Dissolve reflux Reflux the mixture (e.g., 65°C for 4-6 hours) reagents->reflux Heat workup Aqueous Workup: 1. Neutralize with NaHCO₃ 2. Extract with Ethyl Acetate reflux->workup Cool & Quench purification Purification: Column Chromatography (Silica gel, Hexane:EtOAc gradient) workup->purification Isolate Organic Layer & Dry product Product: Methyl 3-bromo-5- chloropyridine-2-carboxylate purification->product Evaporate Solvent

Caption: Synthetic workflow for the preparation of the target compound.

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-chloropicolinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure methyl ester.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry sample Pure Sample of Methyl 3-bromo-5- chloropyridine-2-carboxylate nmr_prep Dissolve ~10 mg in ~0.7 mL CDCl₃ sample->nmr_prep ir_prep Prepare a thin film on a KBr plate or as a KBr pellet sample->ir_prep ms_prep Dissolve in a volatile solvent (e.g., Methanol or Acetonitrile) sample->ms_prep nmr_acq Acquire ¹H and ¹³C spectra on a 500 MHz spectrometer nmr_prep->nmr_acq data Spectroscopic Data Analysis and Structure Confirmation nmr_acq->data ir_acq Record spectrum using an FTIR spectrometer ir_prep->ir_acq ir_acq->data ms_acq Analyze using Electron Ionization (EI) Mass Spectrometry ms_prep->ms_acq ms_acq->data

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program with a 1-2 second relaxation delay is typically sufficient. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy:

  • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a translucent pellet.[3]

  • Data Acquisition: Place the prepared sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas or liquid chromatograph. For a volatile compound like this, Electron Ionization (EI) is a common technique.[4][5] The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).[4][5]

This technical guide provides a foundational set of data and protocols to aid in the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.

References

Reactivity and chemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note to the Reader: This document is intended to be an in-depth technical guide on the reactivity and chemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate. However, a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of detailed public information regarding this specific isomer (CAS Number: 1214362-45-4). While basic identifying information is available, in-depth experimental data, such as detailed reaction protocols, extensive reactivity studies, and quantitative spectral data, are not readily accessible.

The majority of published research focuses on related isomers, most notably Methyl 5-bromo-2-chloropyridine-3-carboxylate. Consequently, this guide will present the confirmed information for this compound and, for illustrative purposes, will discuss the known properties and reactions of its closely related isomers to provide a potential framework for understanding its expected chemical behavior. It is crucial to note that this comparative information should be treated with caution, as the seemingly minor difference in substituent positions can lead to significant variations in reactivity and properties.

Introduction to this compound

This compound is a halogenated pyridine derivative. Such compounds are of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to their versatile chemical handles that allow for a variety of synthetic transformations. The pyridine core is a common motif in many biologically active molecules, and the presence of bromo and chloro substituents, along with a methyl ester, provides multiple sites for further functionalization.

Physicochemical Properties

The fundamental physicochemical properties of this compound, as gathered from various chemical suppliers, are summarized below.

PropertyValueSource
CAS Number 1214362-45-4[1][][3]
Molecular Formula C₇H₅BrClNO₂[][3]
Molecular Weight 250.48 g/mol [][3]
MDL Number MFCD14698105[1][3]

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in the public domain.

For context, a known synthesis for the related isomer, Methyl 5-bromo-2-chloropyridine-3-carboxylate , proceeds from 5-bromo-2-hydroxynicotinic acid. The process involves chlorination of the hydroxyl group and subsequent esterification of the carboxylic acid. This is a common strategy for the synthesis of such functionalized pyridines.

Reactivity and Potential Chemical Transformations

While specific reactivity data for this compound is scarce, we can infer its potential chemical behavior based on the functional groups present and the known reactions of similar pyridine derivatives. The molecule possesses three primary sites for chemical modification: the bromine atom, the chlorine atom, and the methyl ester.

Expected Reactivity:

  • Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring are expected to be susceptible to various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. The reactivity of the halogens would likely be Br > Cl.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing substituents.

    • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

    • Stille Coupling: Coupling with organostannanes.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the other substituents may activate the chloro and bromo positions towards nucleophilic attack, although this is generally less facile than on more electron-deficient rings.

  • Ester Manipulation: The methyl ester group can undergo standard transformations:

    • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

    • Amidation: Reaction with amines to form amides.

    • Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.

Below is a conceptual workflow illustrating the potential synthetic utility of this molecule.

G Conceptual Reactivity of this compound cluster_coupling Cross-Coupling Reactions cluster_ester Ester Transformations A This compound B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C-C bond formation C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C C-N bond formation D Sonogashira Coupling (RC≡CH, Pd/Cu catalyst) A->D C-C bond formation E Hydrolysis (H+ or OH-) A->E Carboxylic Acid F Amidation (R2NH) A->F Amide G Reduction (LiAlH4) A->G Alcohol

References

An In-depth Technical Guide on the Solubility of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of methyl 3-bromo-5-chloropyridine-2-carboxylate in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide covers theoretical solubility predictions based on the compound's structure, detailed experimental protocols for both qualitative and quantitative solubility determination, and illustrative data for a structurally analogous compound, nicotinic acid, to provide a practical reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the logical steps in solubility assessment.

Introduction to this compound

This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring, a methyl ester group, and two halogen substituents (bromine and chlorine), suggests a moderate to low polarity. The presence of the ester group can engage in hydrogen bonding as an acceptor, while the nitrogen atom in the pyridine ring offers a site for potential protonation in acidic media. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification processes such as recrystallization, and its formulation in drug discovery and development.

Qualitative Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The structure of this compound suggests the following qualitative solubility profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit some solubility due to the potential for hydrogen bonding with the ester group and the pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Expected to be soluble due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have limited solubility due to the overall polarity imparted by the ester and the heteroaromatic ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble due to the presence of halogen atoms on the molecule, which enhances compatibility with these solvents.

Quantitative Solubility Data of a Structurally Related Compound

To provide a practical, albeit comparative, reference, the following table summarizes the mole fraction solubility of nicotinic acid (pyridine-3-carboxylic acid) in various common organic solvents at different temperatures. While the substitution pattern and functional group differ, the shared pyridine core offers a useful, illustrative dataset.

SolventTemperature (K)Mole Fraction Solubility (x)
Water283.150.0123
298.150.0189
313.150.0285
333.150.0487
Ethanol283.150.0034
298.150.0053
313.150.0081
333.150.0139
Acetone283.150.0011
298.150.0017
313.150.0027
333.150.0049
Acetonitrile283.150.0006
298.150.0010
313.150.0016
333.150.0030
Dimethyl Sulfoxide283.150.0289
298.150.0396
313.150.0536
333.150.0792

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

This test provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, dichloromethane, toluene, hexane)

  • Test tubes and rack

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, gently heat the test tube in a warm water bath to observe if solubility increases with temperature.

  • Record the observations for each solvent.

This method provides precise quantitative solubility data.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm pore size)

  • Pre-weighed vials for collecting the filtrate

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Record the exact weight of the vial containing the filtrate.

  • Evaporate the solvent from the filtrate. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a rotary evaporator.

  • Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

  • Calculate the mass of the dissolved solid.

  • The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in solubility assessment.

Solubility_Assessment_Workflow start Start: Obtain Compound (this compound) qual_pred Qualitative Prediction Based on Structure start->qual_pred Analyze functional groups and polarity select_solvents Select Diverse Organic Solvents qual_pred->select_solvents qual_test Perform Qualitative Solubility Tests select_solvents->qual_test is_quant_needed Quantitative Data Required? qual_test->is_quant_needed quant_test Perform Quantitative Solubility Tests data_analysis Analyze and Tabulate Quantitative Data quant_test->data_analysis report Generate Technical Guide and Report Findings data_analysis->report is_quant_needed->quant_test Yes is_quant_needed->report No

Caption: Logical workflow for solubility assessment.

Gravimetric_Method_Workflow start_grav Start: Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) start_grav->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant into Pre-weighed Vial settle->filter weigh_filtrate Weigh Vial with Filtrate filter->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_solid Weigh Vial with Dry Solid evaporate->weigh_solid calculate Calculate Solubility (e.g., g/L, mol/L) weigh_solid->calculate

Caption: Experimental workflow for the gravimetric method.

Conclusion

A Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, natural products, and agrochemicals, making the development of novel and efficient synthetic methodologies a cornerstone of modern medicinal chemistry.[1][2] More than 85% of all biologically active chemical entities contain a heterocyclic core, highlighting their central role in drug design.[1] These scaffolds provide a unique three-dimensional chemical space, enabling fine-tuned interactions with biological targets.[3] This guide provides an in-depth technical overview of contemporary strategies for the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles, focusing on versatile starting materials and robust experimental protocols. We will explore powerful techniques such as multicomponent reactions (MCRs), transition-metal-catalyzed C-H activation, photocatalysis, and continuous flow chemistry, which offer significant advantages in terms of efficiency, atom economy, and access to molecular diversity.[4][5][6][7]

Nitrogen-Containing Heterocycles: Privileged Scaffolds in Drug Discovery

Nitrogen-containing heterocycles are arguably the most significant class of scaffolds in medicinal chemistry, frequently found in FDA-approved drugs.[8][9] Their ability to participate in hydrogen bonding and other key biological interactions makes them indispensable. This section details the synthesis of several important nitrogen-containing rings.

Pyrazoles via Multicomponent Synthesis

Pyrazoles are a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, exhibiting a wide range of biological activities.[10] Multicomponent reactions (MCRs) provide a highly efficient route to functionalized pyrazole derivatives from simple, readily available starting materials.[11]

Quantitative Data Summary: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

EntryAldehyde (R)CatalystConditionsTimeYield (%)Ref.
1C₆H₅SnCl₂MW, 80 °C25 min88[12]
24-Cl-C₆H₄SnCl₂MW, 80 °C20 min90[12]
34-NO₂-C₆H₄SnCl₂MW, 80 °C25 min85[12]
44-OCH₃-C₆H₄SnCl₂MW, 80 °C30 min82[12]
5C₆H₅Mn/ZrO₂Ultrasound10 min98[12]
64-Cl-C₆H₄Mn/ZrO₂Ultrasound10 min96[12]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles [12]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), 2,4-dinitrophenyl hydrazine (1 mmol), and SnCl₂ (15 mol%) was prepared. The mixture was subjected to microwave irradiation at 80 °C for the specified time (20-30 minutes). Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture was cooled to room temperature. The solid product was then recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

cluster_reactants Starting Materials cluster_process Process A Aromatic Aldehyde Mix Mix with SnCl₂ Catalyst A->Mix M Malononitrile M->Mix E Ethyl Acetoacetate E->Mix H Hydrazine Hydrate H->Mix MW Microwave Irradiation (80°C, 20-30 min) Mix->MW Cool Cool to RT MW->Cool Recrystal Recrystallize (Ethanol) Cool->Recrystal Product Pure Pyrano[2,3-c]pyrazole Recrystal->Product

Caption: Workflow for the multicomponent synthesis of pyranopyrazoles.
Imidazolidines via Copper-Catalyzed Reaction of Aziridines

Imidazolidines are five-membered saturated rings containing two nitrogen atoms, which can be efficiently synthesized via the copper-catalyzed reaction of aziridines with imines.[3][13] This method demonstrates excellent functional group compatibility.[14]

Quantitative Data Summary: Synthesis of 2-Substituted Imidazolidines [3]

EntryAziridine (R¹)Imine (R², R³)Yield (%)
1TsC₆H₅, Bn72
2Ts4-Me-C₆H₄, Bn75
3Ts4-F-C₆H₄, Bn70
4Ts2-Naphthyl, Bn79
5CbzC₆H₅, Bn66
6BocC₆H₅, Bn55

Ts = Tosyl, Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl, Bn = Benzyl

Experimental Protocol: General Procedure for Imidazolidine Synthesis [3]

In a reaction tube, aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.), copper(I) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2 mg, 0.020 mmol, 10 mol%) were combined with toluene (1.0 mL). The tube was sealed, and the mixture was stirred at 120 °C for 20 hours. After cooling to room temperature, the reaction mixture was directly purified by silica gel column chromatography to yield the desired imidazolidine product.

Azetidines via Lanthanum-Catalyzed Aminolysis of Epoxy Amines

Azetidines, strained four-membered nitrogen-containing rings, are valuable motifs in medicinal chemistry. A highly regioselective synthesis involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which tolerates a wide range of acid-sensitive and Lewis basic functional groups.[8][15][16]

Quantitative Data Summary: La(OTf)₃-Catalyzed Azetidine Synthesis [8][15]

EntryEpoxy Amine (R¹, R²)Time (h)Yield (%)
1Bn, C₆H₁₁2.581
24-MeO-Bn, C₆H₁₁2.586
34-CF₃-Bn, C₆H₁₁2.582
4n-Bu, C₆H₁₁2.588
5t-Bu, C₆H₁₁2.589
6Bn, Ph375

Bn = Benzyl, n-Bu = n-Butyl, t-Bu = tert-Butyl

Experimental Protocol: General Procedure for Azetidine Synthesis [15]

To a solution of the cis-3,4-epoxy amine (1.0 equiv.) in 1,2-dichloroethane (0.2 M), lanthanum(III) triflate (La(OTf)₃, 5 mol%) was added at room temperature. The mixture was then heated to reflux and stirred for the specified time. Upon completion of the reaction, the mixture was cooled to 0 °C, and saturated aqueous NaHCO₃ was added. The mixture was extracted three times with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography to yield the corresponding azetidine.

Isoquinolones via Rh(III)-Catalyzed C-H Activation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex nitrogen heterocycles.[6] Isoquinolones can be efficiently prepared from readily available 2-oxazolines, iodonium ylides, and carboxylic acids via an oxazolinyl-directed C-H activation and tandem annulation process.[17]

Quantitative Data Summary: Three-Component Synthesis of Isoquinolones [17]

Entry2-Oxazoline (Ar)Carboxylic Acid (R)Yield (%)
1PhenylAcetic acid95
24-TolylAcetic acid92
34-FluorophenylAcetic acid89
4PhenylPropionic acid90
5PhenylBenzoic acid85
63-ThienylAcetic acid78

Experimental Protocol: General Procedure for Isoquinolone Synthesis [17]

A mixture of 2-aryl-2-oxazoline (0.2 mmol), iodonium ylide (0.24 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and the corresponding carboxylic acid (0.4 mmol) in 1,2-dichloroethane (2 mL) was stirred at 80 °C for 3 hours under an argon atmosphere. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired isoquinolone derivative.

Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are widespread in nature and are key components of numerous bioactive compounds and natural products.

Benzofurans via Aryne Insertion

The synthesis of benzo-fused oxygen heterocycles can be achieved through modern methods that form the aromatic C-O bond, such as the insertion of arynes into the C=O bond of aldehydes. This strategy avoids the traditional reliance on phenol derivatives as starting materials.

Quantitative Data Summary: Synthesis of Benzofurans from o-Hydroxy Cinnamyl Alcohols

EntrySilyl Enol Ether (R¹, R²)Yield (%)
1Ph, H75
24-MeO-C₆H₄, H80
34-Br-C₆H₄, H70
4-(CH₂)₄-65
5Me, Me55

Experimental Protocol: Synthesis of 7-Hydroxy-benzofuran-4-carboxylates

To a solution of the catechol ester (1.0 equiv) in dichloromethane at 0 °C was added 2-iodoxybenzoic acid (IBX, 1.1 equiv). The mixture was stirred for 1 hour, during which it turned a deep red color, indicating the formation of the o-benzoquinone. The silyl enol ether (1.2 equiv) was then added, and the reaction was stirred for an additional 2 hours at 0 °C. To the resulting solution, 4M HCl in dioxane (0.5 mL) and methanol (1.0 mL) were added, and the mixture was refluxed for 1 hour. After cooling, the solution was extracted with diethyl ether, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. The residue was purified by flash column chromatography to yield the benzofuran product.

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit unique physical properties and significant biological activities.

1,2-Dithioles from Tertiary Amines

A novel strategy for synthesizing polysulfur-containing heterocycles involves the reaction of simple organic substrates with sulfur monochloride (S₂Cl₂). Specifically, 1,2-dithioles can be prepared from tertiary isopropylamines and disulfur dichloride.[2]

Quantitative Data Summary: Synthesis of 1,2-Dithiole-3-thiones [2]

EntryStarting MaterialReagentYield (%)
13-OxoesterLawesson's Reagent + S₈~95
2Dialkyl MalonateP₂S₅ + S₈High
3Terminal AlkyneS₈ in DMF60-80
4Tertiary IsopropylamineS₂Cl₂Moderate to Good

Experimental Protocol: Synthesis from 3-Oxoesters

A solution of a 3-oxoester (1.0 equiv) in toluene is treated with a mixture of Lawesson's reagent (0.5 equiv) and elemental sulfur (S₈, 2.5 equiv). The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 3H-1,2-dithiole-3-thione in nearly quantitative yield.

Advanced Synthetic Concepts and Workflows

Modern synthetic strategies not only provide access to novel scaffolds but also revolutionize the workflow of chemical synthesis.

Continuous Flow Synthesis of Indoles

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up.[3] The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow systems.

Quantitative Data: Fischer Indole Synthesis in Continuous Flow

EntrySubstratesConditionsResidence TimeYield (%)
1Cyclohexanone, PhenylhydrazineAcOH, 150 °C, MW Flow Cell0.5 mL/min91
2Cyclohexanone, PhenylhydrazineAmberlite® IR 120 H, 90 °C5 min>99 (conversion)
35-Oxo-cis-decahydroquinoline, PhenylhydrazinesAmberlite® IR 120 H, 70 °C20-60 min50-85

Experimental Protocol: Flow Synthesis using a Packed-Bed Reactor

Two separate solutions, one of the ketone (e.g., cyclohexanone in methanol) and one of the phenylhydrazine (e.g., phenylhydrazine in methanol), are prepared. The solutions are pumped using syringe pumps through a T-mixer and then into a heated cartridge packed with a solid acid catalyst (e.g., Amberlite® IR 120 H). The cartridge is maintained at the desired temperature (e.g., 90 °C) in an oil bath. The output from the reactor flows through a back-pressure regulator. The collected solution is then concentrated, and the crude product is purified as necessary.

cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis B_Reactants Reactants in Flask B_Heat Heat (Reflux) B_Reactants->B_Heat B_Workup Cool, Extract, Purify B_Heat->B_Workup B_Product Indole Product B_Workup->B_Product F_Pump1 Ketone Solution (Syringe Pump) F_Mixer T-Mixer F_Pump1->F_Mixer F_Pump2 Hydrazine Solution (Syringe Pump) F_Pump2->F_Mixer F_Reactor Heated Packed-Bed Reactor (Catalyst) F_Mixer->F_Reactor F_BPR Back-Pressure Regulator F_Reactor->F_BPR F_Collect Collect Product Stream F_BPR->F_Collect

Caption: Comparison of batch vs. continuous flow synthesis workflows.
Signaling Pathway Modulation by Heterocyclic Compounds

Many synthesized heterocyclic compounds derive their therapeutic value from their ability to modulate specific cellular signaling pathways. For instance, many kinase inhibitors, crucial in oncology, feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase, thereby inhibiting its function and blocking downstream signaling that promotes cell proliferation.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds RAS RAS Receptor->RAS activates RAF RAF Kinase RAS->RAF activates MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation promotes Inhibitor Heterocyclic Kinase Inhibitor Inhibitor->RAF inhibits

Caption: Inhibition of the RAF/MEK/ERK pathway by a heterocyclic kinase inhibitor.

References

Commercial availability and suppliers of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate, with the CAS number 1214362-45-4, is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as they serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of bromo and chloro substituents on the pyridine ring, along with the methyl ester group, offers multiple reaction sites for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant protocols for its use.

Chemical Properties and Data

This compound is a white to off-white solid. Below is a summary of its key chemical properties and available technical data.

PropertyValueReference
CAS Number 1214362-45-4[1][2]
Molecular Formula C₇H₅BrClNO₂[1][3]
Molecular Weight 250.48 g/mol [1][3]
Appearance White powder[3]
Purity ≥98%[3]
Synonyms Methyl 3-bromo-5-chloropicolinate, 3-Bromo-5-chloro-2-(methoxycarbonyl)pyridine[1][3]

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities can vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data before purchase.

SupplierWebsitePurityNotes
Apollo Scientific--INVALID-LINK--≥98%A certificate of analysis is available.[3]
Shanghai Amole BiotechnologyNot directly available97%Available in various quantities.[1]
CymitQuimica--INVALID-LINK--98%Distributor for Apollo Scientific.[3]
Frontier Scientific, Inc.--INVALID-LINK---Listed as a supplier.
ChemicalBook--INVALID-LINK---Lists multiple suppliers.[4]

Experimental Protocols

General Esterification Procedure (Fischer Esterification)

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. The following is a generalized protocol that could be adapted for the synthesis of this compound.

Materials:

  • 3-bromo-5-chloropicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-bromo-5-chloropicolinic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers from identifying the need for this compound to its experimental application.

procurement_workflow cluster_procurement Procurement cluster_experimental Experimental start Identify Need for Intermediate search Search for Suppliers (CAS 1214362-45-4) start->search select Select Supplier & Request Quote/CoA search->select purchase Purchase Compound select->purchase receive Receive & Log Compound purchase->receive characterize Verify Structure & Purity (e.g., NMR, LC-MS) receive->characterize protocol Develop/Adapt Experimental Protocol characterize->protocol execute Execute Reaction protocol->execute analyze Analyze & Purify Product execute->analyze end_point Final Product analyze->end_point

Caption: Workflow for procuring and using the target compound.

Signaling Pathways and Applications

As a chemical intermediate, this compound does not have a direct role in signaling pathways. However, its derivatives are often designed to interact with specific biological targets. The halogen substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities, which is a common strategy in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmacologically active molecules. The following diagram illustrates a generalized synthetic utility of this compound.

synthetic_utility cluster_reactions Potential Reactions cluster_products Potential Products start This compound suzuki Suzuki Coupling (at Br or Cl) start->suzuki sonogashira Sonogashira Coupling (at Br or Cl) start->sonogashira buchwald Buchwald-Hartwig Amination (at Br or Cl) start->buchwald hydrolysis Ester Hydrolysis start->hydrolysis biaryl Biaryl Pyridines suzuki->biaryl alkynyl Alkynyl Pyridines sonogashira->alkynyl amino Amino Pyridines buchwald->amino acid Carboxylic Acid Derivative hydrolysis->acid

Caption: Synthetic utility of the target compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki coupling reaction utilizing Methyl 3-bromo-5-chloropyridine-2-carboxylate as a key building block. This versatile substrate allows for the selective formation of a carbon-carbon bond at the 3-position of the pyridine ring, yielding 3-aryl-5-chloropyridine-2-carboxylate derivatives. These products are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This compound is a valuable substrate for such reactions due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, allowing for regioselective coupling at the 3-position while leaving the 5-chloro substituent intact for potential further functionalization.

The resulting 3-aryl-5-chloropyridine-2-carboxylate core is a key pharmacophore in a variety of biologically active molecules. Notably, this scaffold is found in inhibitors of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the signaling cascade that regulates inflammatory responses and cell proliferation.[2][3][4]

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions with substrates structurally similar to this compound, providing expected yields and reaction conditions.

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate-Good
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate-Good
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate-Good
43-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate-Good

Table 2: Optimized Conditions for Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one with p-Methoxyphenylboronic Acid [5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Ethanol/H₂O (4:1)135 (MW)4089

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and may require optimization for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Methyl 3-aryl-5-chloropyridine-2-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Ethanol

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, potassium carbonate, XPhos Pd G2, and XPhos.

  • Add ethanol and water in a 4:1 ratio to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 8-10).

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Methyl_3_bromo_5_chloropyridine_2_carboxylate Methyl 3-bromo-5- chloropyridine-2-carboxylate Reaction_Vessel Reaction Vessel (Inert Atmosphere) Methyl_3_bromo_5_chloropyridine_2_carboxylate->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Heating Heating (Conventional or MW) Reaction_Vessel->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Extraction Extraction Heating->Extraction Reaction Completion Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Methyl 3-aryl-5- chloropyridine-2-carboxylate Purification->Final_Product

Caption: Experimental workflow for the Suzuki coupling reaction.

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_p38 p38 MAPK Activation cluster_downstream Downstream Effects Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., TAK1) Stress_Cytokines->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates ADP ADP p38_MAPK->ADP MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates ATP ATP ATP->p38_MAPK Inhibitor 3-Aryl-5-chloropyridine Derivative (Inhibitor) Inhibitor->p38_MAPK Inhibits ATP Binding Inflammation_Proliferation Inflammation & Cell Proliferation MK2->Inflammation_Proliferation Transcription_Factors->Inflammation_Proliferation

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Application Notes: Methyl 3-bromo-5-chloropyridine-2-carboxylate as a Key Intermediate in the Synthesis of c-MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules, particularly in the development of pharmaceutical agents. Its disubstituted pyridine ring, featuring both bromo and chloro substituents, offers orthogonal reactivity, making it a versatile intermediate for the construction of multi-cyclic systems. This compound is notably utilized in the synthesis of potent and selective c-MET kinase inhibitors, a class of targeted therapeutics for the treatment of various cancers.

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1] These pathways, including the RAS/MAPK, PI3K/Akt, and STAT3 signaling axes, are integral to cellular processes such as proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-MET pathway through mutation, amplification, or overexpression is a known driver in the development and progression of numerous human cancers.[1] Consequently, targeting the c-MET signaling pathway has become a significant strategy in oncology drug development.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a quinoline-based c-MET inhibitor, alongside a visualization of the targeted c-MET signaling pathway.

Application in the Synthesis of a Quinoline-Based c-MET Inhibitor

This compound is a key starting material for the synthesis of potent c-MET inhibitors that feature a quinoline core. The synthetic strategy leverages the reactivity of the bromo and chloro substituents on the pyridine ring to introduce different molecular fragments through sequential cross-coupling and displacement reactions. A representative synthetic application is the preparation of a key intermediate for compounds structurally related to Foretinib (GSK1363089), a multi-kinase inhibitor that targets c-MET and VEGFRs.[4][5][6]

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction at the bromine-substituted position of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) at the chlorine-substituted position. This sequence allows for the controlled and regioselective construction of the desired complex molecule.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with (4-fluoro-2-methyl-1H-indol-5-yl)boronic acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 3-position of the pyridine ring.

Materials:

  • This compound

  • (4-fluoro-2-methyl-1H-indol-5-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), (4-fluoro-2-methyl-1H-indol-5-yl)boronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylate.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the product from Protocol 1 in a mixture of THF and water.

  • Add Lithium Hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylic acid.

Protocol 3: Amide Coupling with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

This protocol describes the formation of the amide bond to introduce the quinoline moiety.

Materials:

  • 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylic acid

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the carboxylic acid from Protocol 2 in anhydrous DMF.

  • Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq), followed by the BOP reagent (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-based c-MET inhibitor.

Data Presentation

The following table summarizes representative yields for the key reaction steps in the synthesis of a quinoline-based c-MET inhibitor using this compound as a starting material. The yields are indicative and may vary based on the specific substrates and reaction conditions.

StepReactionReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Suzuki-Miyaura CouplingThis compound, Arylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O90-10012-1875-85
2Ester HydrolysisMethyl 5-chloro-3-arylpyridine-2-carboxylateLiOHTHF/H₂ORoom Temp.4-690-95
3Amide Coupling5-chloro-3-arylpyridine-2-carboxylic acid, Aniline derivativeBOP reagent, DIPEADMFRoom Temp.12-1665-75

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of a quinoline-based c-MET inhibitor starting from this compound.

G cluster_0 Synthesis of Quinoline-based c-MET Inhibitor A Methyl 3-bromo-5- chloropyridine-2-carboxylate C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) A->C B Arylboronic acid B->C D Methyl 5-chloro-3-aryl- pyridine-2-carboxylate C->D Yield: 75-85% E Ester Hydrolysis (LiOH) D->E F 5-chloro-3-aryl- pyridine-2-carboxylic acid E->F Yield: 90-95% H Amide Coupling (BOP, DIPEA) F->H G Aniline derivative G->H I Final c-MET Inhibitor H->I Yield: 65-75%

Caption: Synthetic route to a quinoline-based c-MET inhibitor.

c-MET Signaling Pathway

The diagram below outlines the major signaling cascades activated by the HGF/c-MET axis, which are subsequently inhibited by the synthesized pharmaceutical agent.

G cluster_0 c-MET Signaling Pathway cluster_1 Downstream Signaling cluster_2 Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Inhibitor c-MET Inhibitor (e.g., Foretinib analog) Inhibitor->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Invasion Invasion STAT3->Invasion

Caption: Overview of the c-MET signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of targeted cancer therapeutics, particularly c-MET kinase inhibitors. The distinct reactivity of its halogen substituents allows for a controlled and efficient assembly of complex molecular architectures. The provided protocols and data serve as a guide for researchers in the development of novel pharmaceuticals targeting the critical c-MET signaling pathway. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired final products.

References

Application Notes: Synthesis of Bioactive Molecules Using Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex bioactive molecules. Its structure is distinguished by a pyridine core substituted with two different halogen atoms—bromine and chlorine—at positions 3 and 5, respectively, and a methyl ester at position 2. This arrangement of functional groups allows for selective, stepwise modifications, making it an attractive starting material for constructing molecular scaffolds prevalent in medicinal chemistry and drug discovery. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions is key to its utility, enabling the sequential introduction of diverse substituents.

Reactivity Profile

The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-5 chloro substituent intact for subsequent transformations.

Key palladium-catalyzed cross-coupling reactions applicable to this substrate include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with a wide range of amines.[1]

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[2][3][4]

The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate group influences the reactivity of the halide positions, making them susceptible to these coupling reactions.

G start Start: Assemble Reagents setup 1. Combine bromopyridine, boronic acid, Pd catalyst, and base in flask under Argon start->setup solvent 2. Add degassed 1,4-dioxane/water solvent setup->solvent react 3. Heat mixture to 85-95 °C and stir until completion solvent->react workup 4. Cool, dilute with Ethyl Acetate, wash with water and brine react->workup purify 5. Dry, concentrate, and purify via column chromatography workup->purify end End: Isolated Product purify->end G start Start: Inert Atmosphere setup 1. Combine Pd catalyst, ligand, and NaOᵗBu in vessel start->setup reagents 2. Add bromopyridine and amine setup->reagents solvent 3. Add anhydrous Toluene reagents->solvent react 4. Seal and heat mixture to 80-110 °C solvent->react workup 5. Cool, dilute with ether, wash with brine react->workup purify 6. Dry, concentrate, and purify via flash chromatography workup->purify end End: Isolated Aminated Product purify->end G start Start: Assemble Reagents setup 1. Dissolve bromopyridine in THF/Et₃N, add Pd and CuI catalysts start->setup degas 2. Degas mixture with Argon setup->degas alkyne 3. Add terminal alkyne dropwise at room temperature degas->alkyne react 4. Stir at room temperature until completion (3-16 h) alkyne->react workup 5. Dilute with Ethyl Acetate, wash with water and brine react->workup purify 6. Dry, concentrate, and purify via column chromatography workup->purify end End: Isolated Alkynyl Product purify->end G start Methyl 3-bromo-5-chloropyridine -2-carboxylate suzuki Suzuki Coupling (Ar¹-B(OH)₂) start->suzuki Step 1 intermediate Intermediate A (Methyl 3-Ar¹-5-chloropyridine -2-carboxylate) suzuki->intermediate buchwald Buchwald-Hartwig (R¹R²NH) intermediate->buchwald Step 2 hydrolysis Ester Hydrolysis (LiOH or NaOH) buchwald->hydrolysis Step 3a amidation Amide Coupling (HNR³R⁴, HATU) buchwald->amidation Step 3b (Direct Aminolysis) final_acid Final Carboxylic Acid hydrolysis->final_acid final_acid->amidation Step 4 final_amide Final Amide Product (Highly Substituted Pyridine) amidation->final_amide

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 3- and 5-positions of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, with the C-Br bond being generally more reactive in palladium-catalyzed processes, enables regioselective substitution at the 3-position. This chemoselectivity provides a powerful strategy for the synthesis of complex polysubstituted pyridine derivatives, which are common scaffolds in a wide range of biologically active compounds.

This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order: I > Br > Cl.[1] Consequently, for this compound, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective cross-coupling reactions to be performed at the C-3 position while leaving the C-5 chloro substituent intact for potential subsequent transformations. By carefully selecting the catalyst, ligand, and reaction conditions, a high degree of chemoselectivity can be achieved.

Application Notes and Data

The following sections provide an overview of various palladium-catalyzed cross-coupling reactions and summarize typical reaction conditions and expected yields for the selective functionalization of this compound at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for this compound.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[4][5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene80-1004-12Good
PiperidinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane100-11012-24Good
AnilinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene90-11012-24Moderate to Good
n-ButylaminePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF65-8012-18Moderate to Good

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for this compound.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[9][10]

Table 3: Representative Conditions for Sonogashira Coupling

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-5016High
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHToluene60-8012Good
TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Cs₂CO₃DMF50-708Good
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-5016High

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for this compound.[9][10]

Heck Coupling

The Heck reaction is a versatile method for the alkenylation of aryl halides, forming a new carbon-carbon double bond.[11][12]

Table 4: Representative Conditions for Heck Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100-12012-24Good
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMA120-14012-24Good
AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP110-13012-24Moderate to Good

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for this compound.[12][13]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide and is known for its tolerance of a wide variety of functional groups.[14][15]

Table 5: Representative Conditions for Stille Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene90-11012-24Good
Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF60-8012-24Good
Tributyl(ethynyl)stannanePdCl₂(PPh₃)₂ (3)-CuIDMF50-7012-24Good

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for this compound.[9][11]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides and is notable for the high reactivity of the organozinc species.[16][17]

Table 6: Representative Conditions for Negishi Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF25-502-6High
Ethylzinc bromidePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF50-704-8Good
Alkylzinc iodidePd(PPh₃)₄ (5)-THF25-502-6High

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for this compound.[16][17][18]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for optimal results and should be appropriately handled. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

G reagents Reagents & Glassware (Oven/Flame-Dried) setup Reaction Setup (Under Inert Atmosphere) reagents->setup Add reagents reaction Reaction (Heating & Stirring) setup->reaction Heat & stir workup Aqueous Workup & Extraction reaction->workup Cool & quench purification Purification (e.g., Column Chromatography) workup->purification Isolate crude product analysis Product Analysis (NMR, MS, etc.) purification->analysis Isolate pure product G cluster_main Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination R_R1 R-R' PdII_R_R1->R_R1

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, characterized by an electron-deficient nature due to the electronegative nitrogen atom, present both challenges and opportunities for chemical modification.[1][2] Direct functionalization can be difficult, often requiring harsh conditions. However, a wide array of synthetic strategies has been developed to selectively introduce functional groups at various positions on the ring, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

This document provides a detailed guide to the primary methods for functionalizing the pyridine ring, including protocols for key transformations and a summary of expected outcomes.

Strategic Approaches to Pyridine Functionalization

The functionalization of a pyridine ring can be broadly categorized into three main strategies:

  • N-Functionalization: Direct modification of the ring nitrogen atom.

  • C-Functionalization via Pre-functionalized Pyridines: Substitution reactions on pyridines already bearing a leaving group (e.g., a halogen). This is a common and reliable approach.

  • Direct C-H Functionalization: Activation and substitution of a carbon-hydrogen bond on the pyridine ring. While atom-economical, this can be challenging regarding regioselectivity.[3]

The choice of strategy depends on the desired substitution pattern, the stability of the starting material, and the available precursors.

Functionalization at the Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic center, readily undergoing reactions with electrophiles.

  • N-Alkylation: The introduction of alkyl groups to the nitrogen atom can significantly alter a molecule's properties. The reaction typically involves treating the pyridine with an alkyl halide in the presence of a base.[4]

  • N-Oxidation: Oxidation of the pyridine nitrogen to an N-oxide is a crucial transformation.[5] It reverses the electron-deficient nature of the ring, making it more susceptible to electrophilic substitution at the C4 position and enabling a wider range of subsequent reactions.[5][6]

Functionalization at Carbon Atoms

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the pyridine ring is significantly slower than on benzene due to the deactivating effect of the nitrogen atom.[5] Reactions require harsh conditions, and substitution typically occurs at the C3 position.[7][8] In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring.[6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for functionalizing pyridines, particularly those bearing a good leaving group (like a halogen) at the C2 or C4 positions.[9][10] The electron-withdrawing nitrogen atom activates these positions for nucleophilic attack.[10][11]

  • Chichibabin Reaction: This classic reaction allows for the direct amination of pyridine at the C2 position using sodium amide (NaNH₂), formally displacing a hydride ion.[12][13] The reaction is typically conducted in solvents like toluene or xylene at elevated temperatures.[14][15]

Metalation and Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to build complex molecules.

  • Directed ortho-Metalation (DoM): In substituted pyridines, a directing group can facilitate the deprotonation of the adjacent C-H bond by a strong base (e.g., organolithium reagents), creating a nucleophilic center that can be trapped with various electrophiles.[16][17] The N-oxide group can also direct metalation to the C2 position.[18]

  • Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: Couples halopyridines with boronic acids or esters to form biaryl structures. This reaction is tolerant of many functional groups.[19][20]

    • Sonogashira Coupling: Forms a C-C bond between a halopyridine and a terminal alkyne, catalyzed by palladium and copper complexes.[21][22]

Data Presentation: Comparison of Functionalization Methods

The following table summarizes representative quantitative data for various functionalization reactions on pyridine and its simple derivatives.

Reaction Type Substrate Reagents/Catalyst Solvent Temp (°C) Time (h) Product Yield (%) Reference
N-Oxidation Pyridine40% Peracetic AcidAcetic Acid851Pyridine-N-oxide~90[23]
Chichibabin PyridineNaNH₂Toluene11042-Aminopyridine66-76[15]
SNAr Methyl 6-chloronicotinateThiophenol, Et₃NCyrene15 min-Methyl 6-(phenylthio)nicotinate98[11]
Suzuki Coupling 3-BromopyridinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O8063-Phenylpyridine96[19]
Sonogashira 2-Amino-3-bromopyridinePhenylacetylene, Pd(CF₃COO)₂, PPh₃, CuIDMF10032-Amino-3-(phenylethynyl)pyridine98[22]

Experimental Protocols

Protocol 1: Synthesis of Pyridine-N-oxide (N-Oxidation)

This protocol is adapted from Organic Syntheses.[23]

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Gaseous hydrogen chloride

  • Isopropyl alcohol

  • Ether

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • Place 110 g (1.39 moles) of pyridine into the three-necked flask.

  • While stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • To isolate the product as the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.

  • Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.

  • Purify the residual pyridine-N-oxide hydrochloride by refluxing for 30 minutes with 300 ml of isopropyl alcohol, followed by cooling and filtration.

  • Wash the colorless crystals with 50 ml of isopropyl alcohol and then 50 ml of ether.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a general procedure for the Suzuki-Miyaura coupling of a halopyridine.[19]

Materials:

  • 3-Bromopyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, Water (degassed)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80°C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol is adapted from a procedure for the coupling of aminobromopyridines with terminal alkynes.[22]

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Round-bottomed flask

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask.

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1 mL).

  • Heat the reaction mixture to 100°C for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into a saturated aqueous sodium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to obtain the corresponding product.

Visualizing Functionalization Strategies

The following diagrams illustrate the key strategic decisions and workflows in pyridine functionalization.

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_intermediate Key Intermediate cluster_final Advanced Functionalization Pyridine Pyridine Scaffold N_Func N-Functionalization (Alkylation, Oxidation) Pyridine->N_Func Electrophile @ Nitrogen CH_Func Direct C-H Functionalization (e.g., Chichibabin, Metalation) Pyridine->CH_Func Direct C-H Activation Pre_Func Pre-functionalization (e.g., Halogenation) Pyridine->Pre_Func HaloPy Halogenated Pyridine Pre_Func->HaloPy CrossCouple Cross-Coupling (Suzuki, Sonogashira, etc.) HaloPy->CrossCouple SNAr Nucleophilic Substitution (SNAr) HaloPy->SNAr

Caption: Strategic pathways for pyridine functionalization.

G cluster_workflow General Workflow for Cross-Coupling Start Halopyridine + Boronic Acid / Alkyne Setup Assemble Reaction: Catalyst, Base, Solvent under Inert Atmosphere Start->Setup Reaction Heat Mixture (e.g., 80-110°C) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue ID Problem Potential Causes Recommended Solutions
TR-01 Low yield of the desired product- Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product. - Formation of side products.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize temperature and reaction time based on literature or preliminary experiments. - Ensure anhydrous conditions if reagents are moisture-sensitive. - Purify the crude product carefully to minimize loss.
TR-02 Presence of multiple spots on TLC, indicating a mixture of products- Formation of regioisomers (e.g., bromination at a different position). - Over-halogenation leading to di-bromo or di-chloro species.- Control the stoichiometry of the halogenating agent precisely. - Optimize the reaction temperature; lower temperatures often favor selectivity. - Employ a purification method with high resolving power, such as column chromatography with a carefully selected eluent system or preparative HPLC.
TR-03 Starting material remains in the final product- Insufficient amount of halogenating agent. - Low reaction temperature or short reaction time. - Deactivation of the catalyst or reagent.- Increase the equivalents of the halogenating agent slightly. - Extend the reaction time or increase the temperature incrementally while monitoring the reaction. - Ensure the quality and activity of reagents and catalysts.
TR-04 Formation of 3-bromo-5-chloropyridine-2-carboxylic acid- Hydrolysis of the methyl ester during the reaction or workup. - Presence of water in the reaction mixture or solvents used for workup.- Use anhydrous solvents and reagents. - Perform the workup under neutral or slightly acidic conditions to minimize ester hydrolysis. - If hydrolysis occurs, the acid can be re-esterified.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products typically arise from non-selective halogenation. These can include:

  • Regioisomers: Bromination or chlorination at other positions on the pyridine ring. The electronic properties of the substituents on the ring will direct the position of further substitution.

  • Over-halogenated products: Such as dibromo- or dichloropyridine derivatives.

  • Unreacted starting material: In cases of incomplete conversion.

  • Hydrolyzed product: The corresponding carboxylic acid can form if water is present.

Q2: How can I minimize the formation of isomeric byproducts?

A2: Minimizing isomeric byproducts often involves careful control of reaction conditions. Key strategies include:

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity of the halogenation step.

  • Choice of Halogenating Agent: Some halogenating agents offer higher regioselectivity than others. For bromination, using N-Bromosuccinimide (NBS) can sometimes provide better control compared to liquid bromine.

  • Protecting Groups: In some cases, a protecting group strategy may be employed to block more reactive sites on the pyridine ring, directing halogenation to the desired position.

Q3: My NMR spectrum shows impurities that I cannot identify. What should I do?

A3: If you observe unidentifiable impurities, consider the following steps:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help in separating the components of the mixture and provide the molecular weight of each impurity, which is crucial for identification.

  • Review the Reaction Mechanism: Consider all possible side reactions based on your starting materials and reagents. This can provide clues to the identity of the impurities.

  • 2D NMR Spectroscopy: Techniques like COSY and HMQC/HSQC can help in elucidating the structure of unknown compounds.

Q4: What is the best method for purifying the crude product?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from most side products.

  • Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography is a powerful option.

Experimental Protocols

General Protocol for Bromination of a Substituted Pyridine

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup:

    • To a solution of the starting material (e.g., Methyl 5-chloropyridine-2-carboxylate) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid) in a round-bottom flask, add the brominating agent (e.g., N-Bromosuccinimide or bromine) portion-wise or dropwise at a controlled temperature (e.g., 0 °C or room temperature).

    • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.

    • The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

Synthesis_Pathway SM Methyl 5-chloropyridine- 2-carboxylate Product Methyl 3-bromo-5-chloro- pyridine-2-carboxylate SM->Product Main Reaction Side_Product1 Dibrominated Product SM->Side_Product1 Side Reaction (Over-bromination) Side_Product2 Isomeric Product SM->Side_Product2 Side Reaction (Isomer Formation) Reagent Brominating Agent (e.g., NBS) Reagent->SM

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Reaction Analyze Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Analyze_Crude Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze_Crude Optimize_Conditions Optimize Reaction Conditions Check_Reaction->Optimize_Conditions Identify_Impurity Identify Impurity Structure Analyze_Crude->Identify_Impurity Identify_Impurity->Optimize_Conditions Improve_Purification Improve Purification Method (Column Chromatography, Recrystallization) Identify_Impurity->Improve_Purification Solution Problem Resolved Optimize_Conditions->Solution Improve_Purification->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Suzuki Coupling with Bromochloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with Suzuki-Miyaura cross-coupling reactions involving bromochloropyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in Suzuki couplings with bromochloropyridines a major challenge?

A1: The primary challenge in coupling reactions with bromochloropyridines is controlling which halogen participates in the reaction. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[1] This inherent difference allows for selective coupling at the more reactive C-Br bond under milder conditions. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bond, making it more susceptible to oxidative addition than a C-Cl bond on an electron-rich aromatic ring.[1][2] Achieving high selectivity for coupling at either the bromo or chloro position requires careful optimization of the catalyst, ligand, base, and temperature.[1][2]

Q2: I am observing very low to no yield when attempting to couple at the chloro- position. What is the main reason for this?

A2: Low or no product formation when targeting the chloro- position is a common issue. This is primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial and often rate-limiting oxidative addition step in the catalytic cycle more difficult compared to the C-Br bond.[3] To overcome this, more robust or specialized catalytic systems, often employing bulky, electron-rich phosphine ligands, and higher reaction temperatures are typically necessary.[1][3]

Q3: What are the most common side reactions in these couplings and how can I minimize them?

A3: The most prevalent side reactions include:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, resulting in the formation of an Ar-H byproduct instead of the desired coupled product.[4][5] It can be minimized by using anhydrous solvents, carefully selecting a non-nucleophilic base, or using more stable boronic esters like pinacol esters.[3][5]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[3][6] Thoroughly degassing all solvents and maintaining a strictly inert (Nitrogen or Argon) atmosphere can significantly reduce homocoupling.[5][6]

  • Dehalogenation: In this process, the halogen atom on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species in the reaction.[5][6] Screening different bases and solvents can help mitigate this issue.[5]

Q4: Can the pyridine nitrogen interfere with the Suzuki coupling reaction?

A4: Yes, the nitrogen atom in the pyridine ring is Lewis basic and can coordinate with the palladium catalyst.[5][7] This coordination can lead to catalyst inhibition or deactivation, slowing down or stopping the catalytic cycle.[5] This is a significant challenge, especially with 2-halopyridines. The use of bulky, electron-rich ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes) can sterically shield the palladium center, preventing this inhibitory coordination and favoring the desired catalytic pathway.[3][5]

Troubleshooting Guide

Problem: My Suzuki coupling reaction failed (no product, only starting material recovered).

This guide provides a systematic approach to troubleshooting a failed reaction.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_optimization Optimization Steps start Failed Reaction: Low or No Product check_reagents 1. Reagent Integrity? - Boronic acid fresh? - Solvents anhydrous/degassed? - Base appropriate? start->check_reagents check_atmosphere 2. Inert Atmosphere? - Proper degassing? - No leaks in system? check_reagents->check_atmosphere check_catalyst 3. Catalyst Activity? - Pre-catalyst handled correctly? - Correct catalyst/ligand for substrate? check_atmosphere->check_catalyst opt_catalyst Screen Catalysts & Ligands - Try bulky, e--rich ligands (XPhos, SPhos) - Use modern pre-catalysts (e.g., G4-XPhos) check_catalyst->opt_catalyst If all checks pass opt_base Vary the Base - Stronger base for C-Cl (K3PO4, Cs2CO3) - Weaker base for C-Br (K2CO3) opt_catalyst->opt_base opt_solvent Change Solvent System - Dioxane, Toluene, or DMF - Aqueous mixture (e.g., Dioxane/H2O) opt_base->opt_solvent opt_temp Adjust Temperature - Higher temp for C-Cl coupling - Lower temp for selective C-Br opt_solvent->opt_temp success Successful Coupling opt_temp->success Optimization leads to...

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Problem: I am getting a mixture of products coupled at the bromo- and chloro- positions.

This indicates a lack of selectivity. Refer to the decision-making diagram and data tables below to optimize for the desired product.

SelectivityDecisionTree start Goal: Selective Suzuki Coupling of Bromochloropyridine decision Which position to functionalize? start->decision cbr_path C-Br Bond (More Reactive) decision->cbr_path Bromo ccl_path C-Cl Bond (Less Reactive) decision->ccl_path Chloro cbr_conditions Use Milder Conditions: - Catalyst: Pd(PPh3)4 - Base: K2CO3, Na2CO3 - Temp: 80-90 °C cbr_path->cbr_conditions ccl_conditions Use Forcing Conditions: - Catalyst: Pd(OAc)2 / Bulky Ligand (SPhos) - Base: K3PO4, Cs2CO3 - Temp: 100-120 °C ccl_path->ccl_conditions

Caption: Decision tree for achieving regioselective Suzuki coupling.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for success. The tables below summarize general conditions for targeting either the bromo- or chloro- position on a pyridine ring.

Table 1: General Conditions for Selective Suzuki Coupling

ParameterSelective Coupling at C-BrSelective Coupling at C-ClRationale
Pd Pre-catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-typeStandard catalysts suffice for the more reactive C-Br bond; C-Cl requires more active systems.
Ligand PPh₃ (if not using Pd(PPh₃)₄)Bulky, e⁻-rich phosphines (SPhos, XPhos, RuPhos) or NHCs (IPr)Bulky ligands accelerate oxidative addition into the strong C-Cl bond and prevent catalyst inhibition.[5]
Base K₂CO₃, Na₂CO₃, CsFK₃PO₄, Cs₂CO₃, LiOᵗBuStronger, non-nucleophilic bases are often required to facilitate the difficult C-Cl coupling.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane, Toluene, THF (anhydrous)The choice is often substrate-dependent, but aqueous mixtures are common.
Temperature 80 - 100 °C100 - 120 °C or higherHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[1]

Table 2: Example Solvent and Base Optimization (Hypothetical Model Reaction)

This table illustrates how yields can vary with different conditions for the coupling of 2-bromo-5-chloropyridine with phenylboronic acid, targeting the C-Br position.

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)9085
2Pd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O (4:1)9078
3Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9082
4Pd(OAc)₂/SPhos (2/4 mol%)K₃PO₄Dioxane11065 (plus 25% C-Cl coupled)

Note: Data is illustrative, based on typical outcomes reported in the literature.[4]

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-Br Position of 2-Bromo-5-chloropyridine

This protocol is designed for the more reactive C-Br bond, preserving the C-Cl bond for subsequent reactions.

Materials:

  • 2-Bromo-5-chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-chloropyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[8]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling at the C-Cl Position of a Pre-functionalized Bromochloropyridine Derivative (e.g., 2-Aryl-5-chloropyridine)

This protocol uses more robust conditions required to activate the less reactive C-Cl bond.

Materials:

  • 2-Aryl-5-chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the 2-aryl-5-chloropyridine, arylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos to a flame-dried reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The diagram below outlines the fundamental steps.

SuzukiCycle pd_ox R1-Pd(II)L_n-X (Oxidative Addition Adduct) boronate [R2-B(OR)3]^- (Activated Boronate) pd0 Pd(0)L_n pd0->pd_ox Oxidative Addition pd_trans R1-Pd(II)L_n-R2 (Transmetalation Product) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination r1x R1-X (Bromochloropyridine) r1x->pd_ox boronate->pd_trans base Base (e.g., K2CO3) base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate product R1-R2 (Coupled Product) product->pd_trans

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging yet powerful transformation. The inherent basicity of the pyridine nitrogen can lead to catalyst inhibition, making this class of substrates particularly sensitive to reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination of pyridine derivatives.

Q1: Why is my reaction yield low or non-existent when using a pyridine substrate?

Low yields are frequently due to the pyridine nitrogen coordinating with and poisoning the palladium catalyst.[1] This is the most common challenge for this substrate class.[1] Other factors include suboptimal ligand or base selection, impure reagents, or non-inert reaction conditions.[1]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical to shield the palladium center and facilitate the reaction.[1] Sterically bulky biaryl phosphine ligands are often preferred. Consider screening ligands such as XPhos, RuPhos, or Xantphos.[1]

  • Base Selection: The base plays a crucial role. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with sensitive functional groups.[3] The solubility of the base can also impact the reaction rate.[4]

  • Inert Atmosphere: These reactions are sensitive to air and moisture. Ensure all reagents and solvents are properly dried and the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Reagent Purity: Use high-purity palladium sources, ligands, and bases. Impurities can deactivate the catalyst.[1]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black signifies catalyst decomposition. This can be caused by excessive temperatures or prolonged reaction times.

Troubleshooting Steps:

  • Lower the Temperature: Reduce the reaction temperature to a range of 80-100 °C and potentially increase the reaction time.[1][4]

  • Monitor the Reaction: Keep a close watch on the reaction's progress to avoid unnecessarily long heating periods.[1]

Q3: My starting materials are not fully dissolving. How can I address this solubility issue?

Poor solubility of reagents, including the base, can lead to an inefficient and slow reaction.[1]

Troubleshooting Steps:

  • Solvent Screening: Toluene and 1,4-dioxane are common and effective solvents.[1] If solubility remains an issue, consider more polar aprotic solvents, but be mindful that they can sometimes coordinate to the palladium catalyst.[1][6]

  • Base Particle Size: For solid inorganic bases, grinding them before use or adding celite can help prevent clumping and improve dispersion.[4]

Q4: What are common side reactions, and how can they be minimized?

A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[7] Another potential side reaction is β-hydride elimination if the amine substrate is susceptible.[7]

Troubleshooting Steps:

  • Ligand Choice: The use of appropriate bulky electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[7]

  • Reaction Conditions: Careful optimization of temperature and reaction time can also help to minimize the formation of byproducts.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key reaction parameters and their typical ranges for the Buchwald-Hartwig amination of pyridine derivatives. These should serve as a starting point for optimization.

Table 1: Typical Catalyst and Ligand Loadings

ComponentCatalyst Loading (mol%)Ligand/Pd RatioRecommended Ligands for Pyridine Substrates
Palladium Pre-catalyst1 - 51:1 to 1:2XPhos, RuPhos, Xantphos, BrettPhos[1][8]
Pd₂(dba)₃0.5 - 2.51:2 to 1:4di-t-BuXPhos
Pd(OAc)₂1 - 51:2 to 1:4Dicyclohexylphosphinobiphenyl ligands

Table 2: Common Bases and Solvents

BaseAdvantagesDisadvantagesCommon Solvents
NaOtBuHigh reaction rates, low catalyst loadings.[3]Incompatible with many electrophilic functional groups.[3]Toluene[1][6]
LHMDSTolerates protic functional groups, useful for low-temperature aminations.[3]Air-sensitive, incompatible with some functional groups at high temperatures.[3]1,4-Dioxane[1]
Cs₂CO₃Excellent functional group tolerance.[3]Expensive, can be difficult to stir on a large scale.[3]t-BuOH[3]
K₃PO₄Good functional group tolerance, economical.[3]May require higher catalyst loadings and longer reaction times.[3]DMF (use with caution)[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halopyridine

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halopyridine, amine (if solid), palladium pre-catalyst (or palladium source and ligand), and base under an inert atmosphere (e.g., in a glovebox).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine (if liquid), via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - Base-H⁺X⁻ RedElim->Pd(0)L - Ar-NR₂ Product Aryl Amine (Ar-NR₂) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Troubleshooting_Workflow start Low or No Yield check_catalyst Catalyst Poisoning? start->check_catalyst change_ligand Screen Sterically Bulky Ligands (e.g., XPhos, RuPhos) check_catalyst->change_ligand Yes check_conditions Suboptimal Conditions? check_catalyst->check_conditions No change_ligand->check_conditions optimize_base Screen Bases (e.g., NaOtBu, Cs₂CO₃) check_conditions->optimize_base Yes check_setup Improper Setup? check_conditions->check_setup No optimize_solvent Screen Solvents (e.g., Toluene, Dioxane) optimize_base->optimize_solvent optimize_solvent->check_setup ensure_inert Ensure Rigorous Inert Atmosphere check_setup->ensure_inert Yes success Improved Yield check_setup->success No check_purity Check Reagent Purity ensure_inert->check_purity check_purity->success

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving halogenated pyridine substrates. The pyridine moiety, a prevalent structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with halogenated pyridines so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.[1]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate to form palladium black, an inactive form of the catalyst, especially under high temperatures or if the ligand coordination is incomplete.[2][3]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, which can reduce their effectiveness in stabilizing the catalyst.[4]

Q3: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

A3: Homocoupling of boronic acids is often a result of the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[3][5] It can also be promoted by the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6] To minimize this:

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3][5]

  • Use a Pd(0) Source or an Efficient Precatalyst: This can reduce the amount of Pd(II) species that can promote homocoupling.[6]

  • Control Reagent Purity: Use high-purity, fresh boronic acid, as degradation can contribute to side reactions.[3]

Q4: My reaction is producing the dehalogenated pyridine as a major byproduct. What causes this and how can I fix it?

A4: Dehalogenation, the replacement of the halide with a hydrogen atom, can be influenced by the choice of ligand and base.[1] To mitigate this, you can try to optimize the reaction conditions by screening different ligands and bases.

Q5: How does the position of the halogen on the pyridine ring affect the reaction?

A5: Halides at the C2 position (adjacent to the nitrogen) are generally more reactive than those at more distal positions due to the electronic properties of the pyridine ring.[7] However, this proximity also exacerbates the "2-pyridyl problem." For dihalogenated pyridines, controlling the regioselectivity of the cross-coupling can be a challenge, and the outcome can be influenced by the ligand-to-palladium ratio and the specific catalyst system used.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen - Increase catalyst loading modestly (e.g., from 1 mol% to 3 mol%).[1] - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder pyridine coordination.[6][9] - Consider slow addition of the halogenated pyridine to maintain its low concentration in the reaction mixture.[10]
Inefficient Oxidative Addition - If possible, switch from a chloride to a more reactive bromide or iodide.[1] - Carefully increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Transmetalation (Suzuki-Miyaura) - Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] - Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, to prevent protodeboronation.[11]
Suboptimal Ligand or Base (General) - Systematically screen different ligands and bases. The optimal combination is highly substrate-dependent.[2]
Poor Reagent Purity or Inert Atmosphere - Use high-purity, anhydrous solvents and reagents.[2] - Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) using flame-dried glassware.[5][10]
Issue 2: Poor Regioselectivity in Dihalogenated Pyridines
Possible Cause Troubleshooting Steps
Inherent Substrate Reactivity - Halides adjacent to the nitrogen (C2) are typically more reactive.[7] To target a different position, specific catalytic systems are often required.
Ligand Control - For some substrates, like 2,4-dibromopyridine, the regioselectivity can be switched by altering the phosphine ligand to palladium ratio.[7] - Bulky N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines.[12]
Catalyst Speciation - The formation of different palladium species (mononuclear vs. clusters or nanoparticles) can influence the site of reaction.[8][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • Halopyridine (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine, boronic acid, base, palladium pre-catalyst, and ligand.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the halopyridine and the amine to the Schlenk tube.

  • Inert Atmosphere: If not in a glovebox, seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Reactants Deactivated_Complex Inactive Pd-Pyridine Complex (Poisoned) Active_Catalyst->Deactivated_Complex Coordination by Pyridine Nitrogen Decomposition Decomposition (Palladium Black) Active_Catalyst->Decomposition High Temperature/ Poor Ligand Protection Halopyridine Halogenated Pyridine Halopyridine->Deactivated_Complex Productive_Cycle->Active_Catalyst Product Formation

Caption: Primary catalyst deactivation pathway in cross-coupling reactions of halogenated pyridines.

Troubleshooting_Workflow Start Low or No Yield Check_Purity Check Reagent Purity & Inert Atmosphere Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Purity->Optimize_Conditions Reagents OK? Success Successful Reaction Check_Purity->Success Impurity Found & Fixed Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Optimize_Conditions->Screen_Ligands Still Low Yield? Optimize_Conditions->Success Improved Yield Increase_Loading Increase Catalyst Loading Screen_Ligands->Increase_Loading No Improvement? Screen_Ligands->Success Improved Yield Change_Halide Change Halide (Cl -> Br -> I) Increase_Loading->Change_Halide Still Fails? Increase_Loading->Success Improved Yield Change_Halide->Success Improved Yield Failure Consult Specialist Change_Halide->Failure Not Possible or Fails?

Caption: A logical workflow for troubleshooting low yields in pyridine cross-coupling reactions.

References

Preventing debromination in reactions with Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on preventing debromination during chemical reactions with Methyl 3-bromo-5-chloropyridine-2-carboxylate, a common challenge in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur with this substrate?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 3-position of this compound is replaced by a hydrogen atom, yielding Methyl 5-chloropyridine-2-carboxylate. This typically occurs during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is more reactive than the C-Cl bond, making it susceptible to both the desired coupling and this undesired reduction.[1] The reaction often proceeds through the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the C-Br bond.[2]

Q2: What are the primary sources of hydride that lead to debromination?

A2: Hydride sources in the reaction mixture are the main cause. Key contributors include:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2]

  • Solvents: Protic solvents (e.g., water, alcohols) or solvents that can degrade to form hydride donors (like DMF) can contribute to debromination.[1]

  • Impurities: Trace amounts of water or other protic impurities in reagents and solvents can serve as a hydride source.

Q3: How does the choice of catalyst and ligand affect debromination?

A3: The catalyst system is critical. Highly active palladium catalysts can sometimes favor the debromination pathway. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired reductive elimination step to form the product, outcompeting the debromination side reaction.[2] Less sterically hindered or electron-poor ligands may form less stable catalytic complexes that are more prone to side reactions.

Q4: Which reaction conditions should I focus on optimizing first to prevent debromination?

A4: The base and temperature are the most impactful first parameters to adjust. Switching from a strong base (like NaOtBu) to a milder inorganic base (like K₃PO₄ or Cs₂CO₃) is a highly effective first step. Simultaneously, lowering the reaction temperature can significantly increase selectivity by disfavoring the debromination pathway, which often has a higher activation energy.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Significant amount of debrominated byproduct (Methyl 5-chloropyridine-2-carboxylate) observed by LC-MS or NMR.

Symptoms:

  • Low yield of the desired cross-coupling product.

  • A major byproduct peak/signal corresponding to the mass/spectrum of the debrominated compound.

  • Difficult purification due to similar polarity of the byproduct and starting material.

Root Causes & Solutions Workflow:

Troubleshooting_Workflow start Debromination Observed base Step 1: Optimize Base - Switch from strong bases (NaOtBu, KHMDS) to weaker inorganic bases (K3PO4, Cs2CO3, K2CO3). start->base temp Step 2: Lower Temperature - Decrease temp in 10-20°C increments. - Start as low as 60-80°C and monitor. base->temp Still issues? end Problem Resolved base->end Improved? ligand Step 3: Change Ligand - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos). temp->ligand Still issues? temp->end Improved? solvent Step 4: Check Solvent & Reagents - Use anhydrous, aprotic solvents (Toluene, Dioxane, THF). - Ensure all reagents are dry and degassed. ligand->solvent Still issues? ligand->end Improved? solvent->end Improved?

Caption: A systematic workflow for troubleshooting debromination.
Issue 2: Low or no conversion of starting material after implementing anti-debromination conditions.

Symptoms:

  • High recovery of this compound.

  • Minimal formation of both desired product and debrominated byproduct.

Root Causes & Solutions:

  • Reaction conditions are too mild: The changes made to reduce debromination (e.g., lower temperature) may have also slowed down the desired reaction.

    • Solution: Gradually increase the temperature in 5-10°C increments. Consider a more active catalyst/ligand system that can operate at lower temperatures. For example, using a pre-formed palladacycle catalyst can sometimes increase activity.

  • Catalyst Inhibition/Deactivation: The chosen conditions may not be suitable for catalyst turnover.

    • Solution: Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1). Screen different palladium precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).

Data Presentation

While specific quantitative data for debromination of this compound is not extensively published, the following tables provide an illustrative comparison of how reaction parameters can affect the outcome of a Suzuki-Miyaura coupling for analogous bromopyridine substrates. The data demonstrates general trends observed in such systems.

Table 1: Illustrative Effect of Base and Temperature on a Suzuki Coupling Substrate: A generic bromopyridine ester

EntryBaseTemperature (°C)Desired Product Yield (%)Debrominated Byproduct (%)
1NaOtBu1105540
2NaOtBu806525
3K₃PO₄1108015
4K₃PO₄ 80 88 <5

Table 2: Illustrative Effect of Ligand Choice on a Suzuki Coupling Substrate: A generic bromopyridine ester; Base: K₃PO₄; Temp: 80°C

EntryPalladium PrecursorLigandDesired Product Yield (%)Debrominated Byproduct (%)
1Pd(OAc)₂PPh₃6820
2Pd₂(dba)₃P(o-tol)₃7515
3Pd₂(dba)₃SPhos 92 <3
4Pd₂(dba)₃XPhos 94 <2

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired debromination pathway.

Reaction_Pathway Substrate R-Br (Substrate) OxAdd R-Pd(II)(Br)L_n (Oxidative Addition Intermediate) Substrate->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Oxidative Addition Transmetalation R-Pd(II)(R')L_n (Transmetalation) OxAdd->Transmetalation Pd_H H-Pd(II)(Br)L_n (Palladium Hydride) OxAdd->Pd_H Protonolysis/ Hydride Transfer Coupling_Partner R'-M Coupling_Partner->Transmetalation Transmetalation Product R-R' (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 Hydride_Source Hydride Source (Base, Solvent, H2O) Hydride_Source->Pd_H Debrom_Product R-H (Debrominated Byproduct) Pd_H->Debrom_Product Reductive Elimination Debrom_Product->Pd0

Caption: Competing pathways: Desired coupling vs. debromination.

Key Experimental Protocols

The following are generalized, optimized protocols for common cross-coupling reactions designed to minimize debromination, based on procedures for similar bromopyridine substrates.[3] Researchers should perform small-scale test reactions to fine-tune conditions for their specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a weaker inorganic base and a bulky phosphine ligand to favor the desired C-C bond formation.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Optimized Sonogashira Coupling (Copper-Free)

A copper-free method can sometimes reduce side reactions. This protocol uses a mild base and an appropriate ligand system.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed THF or Toluene (~0.1 M) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60°C. Higher temperatures should be avoided initially.

  • Monitoring & Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

Protocol 3: Optimized Buchwald-Hartwig Amination

This protocol is adapted for the C-N coupling, again focusing on a milder base system to suppress hydrodebromination.

  • Reagent Setup: In a glovebox or under a robust inert atmosphere, add to a Schlenk tube: this compound (1.0 equiv), the amine (1.2 equiv), potassium carbonate (K₂CO₃, 2.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or t-butanol (~0.1 M).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100°C.

  • Monitoring & Workup: Monitor the reaction by LC-MS. After cooling, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.[4]

References

Overcoming low yields in the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the critical steps affecting yield?

A1: A plausible synthetic route starts from a commercially available pyridine derivative, followed by a series of functional group transformations. A critical aspect is the order of halogenation and carboxylation steps, as the electronic nature of the pyridine ring is significantly altered by its substituents, affecting reactivity and regioselectivity. Low yields can often be attributed to incomplete reactions, side product formation, and difficulties in purification.[1][2][3]

Q2: I am observing a viscous reaction mixture and low yield. What could be the cause?

A2: Increased viscosity and low yields can be indicative of polymerization, especially if your synthesis involves cyanopyridine intermediates or is carried out under harsh conditions.[4] Strict temperature control is crucial to prevent localized overheating which can initiate polymerization.[4]

Q3: My purification by column chromatography is resulting in significant product loss. Are there alternative methods?

A3: Purification of pyridine derivatives can be challenging due to their basicity.[3] If column chromatography is leading to product loss, consider alternative purification techniques such as distillation, crystallization, or preparing a salt of the pyridine nitrogen to alter its solubility and facilitate separation from non-basic impurities.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield in the Bromination/Chlorination Step
Potential Cause Recommended Solution
Suboptimal Reagent For bromination, consider using N-bromosuccinimide (NBS) which is a milder and more selective brominating agent.[5] For chlorination, reagents like N-chlorosuccinimide (NCS) or thionyl chloride can be employed depending on the substrate.
Incorrect Reaction Conditions Optimize the reaction temperature and time. Pyridine rings are electron-deficient and generally require forcing conditions for electrophilic substitution.[2] However, excessively high temperatures can lead to degradation.
Poor Regioselectivity The position of bromination and chlorination is directed by the existing substituents on the pyridine ring. Consider the electronic effects of the groups already present to predict and control the regioselectivity. It may be necessary to alter the synthetic route to introduce the halogens at the desired positions.
Deactivation of the Ring The presence of electron-withdrawing groups can deactivate the pyridine ring towards further electrophilic substitution. If possible, perform halogenation steps before introducing strongly deactivating groups.
Issue 2: Inefficient Carboxylation or Esterification
Potential Cause Recommended Solution
Low Yield in Carboxylation Direct carboxylation of pyridine rings can be challenging.[6] Consider alternative strategies such as a Sandmeyer reaction from an amino-substituted pyridine precursor, which can be a reliable method for introducing a nitrile group that can then be hydrolyzed to a carboxylic acid.[7][8][9]
Incomplete Esterification Fischer esterification (acid-catalyzed reaction with methanol) is a common method. To drive the equilibrium towards the product, use a large excess of methanol or remove water as it is formed.[10] Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol for a more quantitative conversion.
Hydrolysis of the Ester During workup or purification, ensure conditions are not overly acidic or basic for prolonged periods, as this can lead to hydrolysis of the methyl ester.[4]
Side Reactions The electronegative nitrogen in the pyridine ring can be protonated or alkylated under certain conditions, which can interfere with the desired reaction.[2][11]

Experimental Protocols

General Protocol for Sandmeyer Reaction to Introduce a Cyano Group

This protocol describes the conversion of an aminopyridine to a cyanopyridine, which can be a precursor to the carboxylic acid.

  • Diazotization: Dissolve the starting 3-amino-5-chloropyridine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture. The reaction can be exothermic, so careful control of the addition rate and temperature is important.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Workup: Quench the reaction mixture, for example, by adding it to an aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting cyanopyridine by column chromatography or crystallization.

General Protocol for Esterification of a Pyridine Carboxylic Acid
  • Acid Chloride Formation: To the 3-bromo-5-chloropyridine-2-carboxylic acid, add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF.

  • Reflux the mixture until the evolution of HCl and SO₂ gas ceases. This indicates the formation of the acid chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Ester Formation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or THF.

  • Cool the solution in an ice bath and add anhydrous methanol dropwise. It is advisable to add a non-nucleophilic base like triethylamine to scavenge the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or crystallization.[12]

Visualized Workflows

troubleshooting_workflow start Low Yield in Synthesis check_purity Check Starting Material Purity start->check_purity impure_sm Impurities Present? check_purity->impure_sm optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) conditions_optimized Yield Improved? optimize_conditions->conditions_optimized side_reactions Identify Side Products (TLC, NMR, MS) byproducts_identified Side Products Identified? side_reactions->byproducts_identified purification_issue Evaluate Purification Method purification_loss Significant Product Loss? purification_issue->purification_loss impure_sm->optimize_conditions No purify_sm Purify Starting Materials impure_sm->purify_sm Yes conditions_optimized->side_reactions No end_success Yield Improved conditions_optimized->end_success Yes byproducts_identified->purification_issue No adjust_stoichiometry Adjust Reagent Stoichiometry or Order of Addition byproducts_identified->adjust_stoichiometry Yes alternative_purification Consider Alternative Purification (Crystallization, Distillation) purification_loss->alternative_purification Yes end_reassess Reassess Synthetic Route purification_loss->end_reassess No purify_sm->optimize_conditions modify_conditions Modify Reaction Parameters adjust_stoichiometry->optimize_conditions alternative_purification->end_success

Caption: A flowchart for systematically troubleshooting low yields.

sandmeyer_reaction_workflow start Amino-Pyridine Precursor diazotization Diazotization (NaNO₂, Acid, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyanation Cyanation (CuCN) diazonium_salt->cyanation cyano_pyridine Cyano-Pyridine Product cyanation->cyano_pyridine hydrolysis Hydrolysis cyano_pyridine->hydrolysis carboxylic_acid Pyridine Carboxylic Acid hydrolysis->carboxylic_acid esterification Esterification (Methanol, Acid catalyst) carboxylic_acid->esterification final_product Methyl Ester Product esterification->final_product

Caption: Synthetic workflow via a Sandmeyer reaction intermediate.

References

Technical Support Center: Column Chromatography of Halogenated Pyridinecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of halogenated pyridinecarboxylic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing or streaking when purifying halogenated pyridinecarboxylic acid esters on a silica gel column?

A1: Peak tailing is a frequent issue with pyridine derivatives, primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of the silica gel stationary phase.[1] This interaction creates a secondary retention mechanism, leading to a broadened, asymmetrical peak shape.[1][2]

Q2: How can I prevent my compound from tailing on the column?

A2: To minimize tailing, the interaction with acidic silanol sites must be suppressed. This can be achieved by:

  • Adding a basic modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1-1%) can neutralize the active sites on the silica.[1][3]

  • Deactivating the silica gel: The silica can be pre-treated with a solution containing triethylamine before packing the column.[3]

  • Increasing solvent polarity: Sometimes, simply increasing the polarity of the eluent, for example by adding methanol, can help improve the peak shape for polar compounds.

Q3: My compound isn't moving off the column. What should I do?

A3: If your compound is not eluting, it is likely too strongly adsorbed to the stationary phase. This can happen if the mobile phase is not polar enough. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a stronger solvent like methanol can be added to the mobile phase (e.g., 1-10% methanol in ethyl acetate or dichloromethane).[3][4] In some cases, the compound may have decomposed on the acidic silica.[5]

Q4: Should I use dry loading or liquid loading for my sample?

A4: The choice depends on your sample's solubility and volume.

  • Liquid Loading: This is straightforward if your compound dissolves well in a small amount of the initial, non-polar mobile phase.[4] However, dissolving the sample in a solvent stronger than the mobile phase can lead to poor separation.[6]

  • Dry Loading: This method is preferred if your compound is poorly soluble in the mobile phase or if you need to load a large amount of material.[4][6] It involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[3][6] This technique often results in better resolution and sharper bands.[6]

Q5: How do I select an appropriate mobile phase (eluent)?

A5: The ideal mobile phase should provide a good separation of your target compound from impurities. This is typically determined using Thin Layer Chromatography (TLC) beforehand.[4] Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.15 and 0.40.[4] Common solvent systems for moderately polar compounds like halogenated pyridinecarboxylic acid esters include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[4]

Troubleshooting Guides

Problem: Poor Separation or Co-elution of Compounds

If your target ester is eluting with impurities, follow this workflow to improve resolution.

G cluster_0 Troubleshooting Poor Separation Start Poor Separation Observed TLC Was solvent system optimized via TLC? (Target Rf ~0.15-0.40) Start->TLC AdjustPolarity Adjust Mobile Phase Polarity (e.g., decrease ethyl acetate in hexane) TLC->AdjustPolarity Yes Failure Still Poor Separation TLC->Failure No, Optimize First Gradient Switch to Gradient Elution (Start with low polarity, gradually increase) AdjustPolarity->Gradient No Improvement Success Separation Improved AdjustPolarity->Success Improvement DryLoad Use Dry Loading Technique (Improves initial band sharpness) Gradient->DryLoad No Improvement Gradient->Success Improvement StationaryPhase Change Stationary Phase (e.g., Alumina, C18 Reverse Phase) DryLoad->StationaryPhase No Improvement DryLoad->Success Improvement StationaryPhase->Success

Caption: Troubleshooting workflow for poor separation.

Problem: Significant Peak Tailing

Peak tailing is common for pyridine compounds due to their basicity.[1]

G cluster_0 Mechanism of Peak Tailing and Mitigation cluster_1 Solution Pyridine Pyridine Nitrogen (Basic Site) Interaction Strong Acid-Base Interaction (Causes Tailing) Pyridine->Interaction Interacts with Silanol Silica Surface -Si-OH (Acidic Site) Silanol->Interaction BlockedSilanol Blocked -Si-OH Site Silanol->BlockedSilanol Modifier Basic Modifier (TEA) Competes for Acidic Sites Modifier->BlockedSilanol Blocks

Caption: Mitigation of pyridine-silanol interaction.

Solutions for Peak Tailing:

  • Add Triethylamine (TEA) to the Eluent: Add 0.1-1% TEA to your mobile phase. This will compete with the pyridine nitrogen for the acidic silanol sites, leading to a more symmetrical peak.[1][7]

  • Use a More Polar Co-solvent: Adding a small amount of methanol (1-5%) can sometimes disrupt the strong interaction with the silica surface and improve peak shape.

  • Use Deactivated Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% TEA, let it stand for an hour, then pack the column.[3]

Data Presentation

Table 1: Common Mobile Phase Systems for Column Chromatography

Solvent A (Non-polar)Solvent B (Polar)PolarityTypical Use Case
Hexane / HeptaneEthyl AcetateLow to MediumGood starting point for moderately polar esters.[4]
Dichloromethane (DCM)Ethyl AcetateMediumSeparating less polar impurities from the product.
Dichloromethane (DCM)MethanolMedium to HighEluting more polar esters or breaking strong interactions.[4]
TolueneEthyl AcetateLow to MediumAlternative non-polar component, can alter selectivity.[3]

Table 2: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation - Incorrect mobile phase polarity- Sample loaded in too strong a solvent- Re-optimize mobile phase with TLC- Use a gradient elution- Use dry loading technique[6]
Peak Tailing/Streaking - Interaction of basic pyridine with acidic silica- Add 0.1-1% triethylamine (TEA) to eluent[1]- Use deactivated silica gel
No Compound Elution - Mobile phase is not polar enough- Irreversible adsorption/decomposition- Increase eluent polarity (add MeOH)[3]- Flush column with 100% MeOH or EtOAc- Use a less acidic stationary phase (e.g., Alumina)
Cracked/Dry Column Bed - Column ran dry during elution- Never let the solvent level drop below the top of the stationary phase- Re-packing the column is often necessary

Experimental Protocols

Protocol 1: Standard Slurry Packing and Elution
  • Preparation: Choose an appropriate glass column with a stopcock. Add a small plug of glass wool or cotton to the bottom and cover it with a thin layer of sand.[8]

  • Slurry Creation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a consistent, bubble-free slurry is formed.[8]

  • Packing: With the stopcock open, pour the slurry into the column. Use additional solvent to rinse all the silica into the column. Tap the column gently to ensure even packing.

  • Equilibration: Once the silica has settled, add another layer of sand on top to protect the surface.[3] Run 2-3 column volumes of the initial mobile phase through the column to equilibrate it. Do not let the column run dry.

  • Sample Loading:

    • Liquid Load: Dissolve the crude sample in the minimum amount of mobile phase and carefully add it to the top of the column with a pipette.[8]

    • Dry Load: Dissolve the crude sample in a volatile solvent (e.g., DCM), add a small amount of silica gel (typically 1-2 times the sample weight), and evaporate the solvent to get a dry, free-flowing powder.[6] Carefully add this powder to the top of the column.

  • Elution: Carefully fill the column with the mobile phase. Begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.[3]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

Protocol 2: Dry Loading Technique
  • Weigh your crude halogenated pyridinecarboxylic acid ester.

  • In a round-bottom flask, dissolve the crude material completely in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add silica gel to the flask (a common ratio is 1:2 to 1:3 of crude sample to silica by weight).[6]

  • Swirl the flask to ensure the entire solution is absorbed by the silica.

  • Remove the solvent completely using a rotary evaporator until the silica-sample mixture is a completely dry, free-flowing powder.[3][6]

  • Carefully pour this powder onto the top of your pre-packed and equilibrated column.

  • Gently tap the column to settle the dry-loaded sample into a flat band.

  • Carefully add a protective layer of sand on top of the sample layer.

  • Proceed with elution as described in the standard protocol.

References

Identifying and characterizing impurities in Methyl 3-bromo-5-chloropyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a multi-step synthesis starting from 3-amino-5-chloropicolinic acid. The key steps typically include:

  • Esterification: The carboxylic acid group of 3-amino-5-chloropicolinic acid is converted to its methyl ester, yielding Methyl 3-amino-5-chloropicolinate.

  • Diazotization and Sandmeyer Reaction: The amino group of Methyl 3-amino-5-chloropicolinate is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. This is a classic Sandmeyer reaction.[1][2][3]

Q2: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

During the synthesis of this compound, several impurities can form. These can be broadly categorized as:

  • Starting material-related impurities: Unreacted Methyl 3-amino-5-chloropicolinate or 3-amino-5-chloropicolinic acid.

  • Side-reaction impurities: Byproducts from the Sandmeyer reaction are common.[1][3] These can include Methyl 5-chloro-3-hydroxypyridine-2-carboxylate (from reaction with water), Methyl 5-chloropicolinate (from reduction of the diazonium salt), and biaryl compounds.[3]

  • Isomeric impurities: Depending on the starting materials and reaction conditions, you may have isomeric impurities, such as Methyl 5-bromo-3-chloropicolinate.

  • Degradation products: The product may degrade under harsh purification conditions.

Q3: My final product yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete esterification: Ensure the esterification of the starting carboxylic acid goes to completion.

  • Inefficient diazotization: The formation of the diazonium salt is a critical step and is sensitive to temperature and reagent stoichiometry.[4]

  • Side reactions during the Sandmeyer reaction: As mentioned in Q2, side reactions of the diazonium salt can significantly reduce the yield of the desired product.[3]

  • Product loss during workup and purification: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatography or recrystallization.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and characterize any major impurities.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of Unreacted Starting Material (Methyl 3-amino-5-chloropicolinate)
Potential Cause Troubleshooting Step
Incomplete diazotizationEnsure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is fresh.
Premature decomposition of the diazonium saltAdd the copper(I) bromide solution promptly after the formation of the diazonium salt. Avoid exposing the reaction mixture to light.
Insufficient amount of copper(I) bromideUse a stoichiometric amount of freshly prepared copper(I) bromide for the Sandmeyer reaction.
Issue 2: Formation of a Major Impurity with a Similar Retention Time in HPLC
Potential Cause Troubleshooting Step
Isomeric impurity (e.g., Methyl 5-bromo-3-chloropicolinate)Carefully check the starting materials for isomeric impurities. Optimize the HPLC method to improve the resolution between the isomers. Preparative HPLC may be necessary for separation.
Hydroxylated byproduct (Methyl 5-chloro-3-hydroxypyridine-2-carboxylate)Minimize the amount of water in the reaction mixture during the Sandmeyer reaction. Use anhydrous solvents.
Issue 3: Difficulty in Removing Colored Impurities
Potential Cause Troubleshooting Step
Formation of azo compounds or other colored byproductsTreat the crude product with activated charcoal during recrystallization. Column chromatography with an appropriate solvent system can also be effective.
Oxidation of the productStore the product under an inert atmosphere and protect it from light.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameMolecular WeightPotential Origin
Methyl 3-amino-5-chloropicolinate186.59Unreacted starting material
3-Amino-5-chloropicolinic acid172.56Incomplete esterification of starting material
Methyl 5-chloro-3-hydroxypyridine-2-carboxylate187.57Side reaction of diazonium salt with water
Methyl 5-chloropicolinate171.58Reduction of diazonium salt
Methyl 5-bromo-3-chloropicolinate250.48Isomeric impurity from starting materials or side reaction

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling
  • Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification start 3-Amino-5-chloropicolinic Acid esterification Esterification (Methanol, Acid Catalyst) start->esterification amino_ester Methyl 3-amino-5-chloropicolinate esterification->amino_ester sandmeyer Diazotization & Sandmeyer Reaction (NaNO2, HBr, CuBr) amino_ester->sandmeyer crude_product Crude Product sandmeyer->crude_product analysis Impurity Analysis (HPLC-MS, NMR) crude_product->analysis purification Purification (Column Chromatography or Recrystallization) analysis->purification final_product Pure this compound purification->final_product

Caption: Synthetic and analytical workflow for this compound.

troubleshooting_guide start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm esterification Incomplete Esterification? check_sm->esterification sandmeyer Inefficient Sandmeyer Reaction? esterification->sandmeyer optimize_ester Optimize Esterification: - Increase reaction time - Use excess methanol esterification->optimize_ester Yes purification Loss during Purification? sandmeyer->purification optimize_sandmeyer Optimize Sandmeyer Reaction: - Control temperature (0-5 °C) - Use fresh reagents sandmeyer->optimize_sandmeyer Yes optimize_purification Optimize Purification: - Adjust solvent system - Use appropriate technique purification->optimize_purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Regioselectivity in the Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving regioselectivity in electrophilic aromatic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving substituted aromatic compounds. The following guide focuses on the Friedel-Crafts acylation of anisole, a common reaction that often presents challenges in controlling the formation of ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of anisole?

A1: The primary challenge is controlling the regioselectivity. The methoxy group (-OCH₃) of anisole is an activating, ortho, para-directing group.[1][2] This means that during electrophilic aromatic substitution, such as Friedel-Crafts acylation, the incoming acyl group will be directed to both the ortho (2- and 6-) and para (4-) positions, often resulting in a mixture of isomers that can be difficult to separate.

Q2: Why does the methoxy group direct to the ortho and para positions?

A2: The oxygen atom in the methoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density at the ortho and para carbons, making them more nucleophilic and thus more susceptible to attack by an electrophile (the acylium ion).[1]

Q3: Is it possible to achieve high selectivity for a single isomer?

A3: Yes, it is possible to significantly favor the formation of one isomer over the other. The para isomer is generally favored due to reduced steric hindrance compared to the more crowded ortho positions. By carefully selecting catalysts, solvents, and reaction conditions, high selectivity for the para product can be achieved.

Troubleshooting Guide: Improving para-Selectivity

Problem: My Friedel-Crafts acylation of anisole yields a significant amount of the ortho isomer, leading to purification difficulties.

Here are several strategies to enhance the regioselectivity of the reaction in favor of the desired para isomer:

Solution 1: Catalyst Selection

The choice of catalyst plays a crucial role in determining the product distribution. While traditional Lewis acids like AlCl₃ are effective, they can sometimes lead to poor selectivity.

  • Shape-Selective Catalysts (Zeolites): Zeolites, such as HBEA and mordenite, possess a porous structure that can sterically hinder the formation of the bulkier ortho isomer within their channels.[3] This "shape selectivity" dramatically favors the formation of the linear para product. For instance, using mordenite zeolite with a high SiO₂/Al₂O₃ ratio can lead to >99% selectivity for 4-methoxyacetophenone.

  • Green Catalysts (Deep Eutectic Solvents): Deep eutectic solvents (DESs), such as a mixture of choline chloride and zinc chloride, can act as both the solvent and catalyst. These systems have been shown to provide high yields with excellent regioselectivity for the para isomer under microwave irradiation.

  • Mild Lewis Acids: In some cases, using a milder Lewis acid can improve para-selectivity. The interaction between the Lewis acid, the acylating agent, and the anisole can influence the transition state energies, and a less reactive system may exhibit greater sensitivity to steric factors.

Solution 2: Reaction Temperature

Generally, lower reaction temperatures tend to favor the thermodynamically more stable product. In the case of anisole acylation, the para isomer is often the thermodynamically favored product due to less steric strain.

  • Recommendation: Conduct the reaction at 0°C or even lower temperatures. While this may decrease the overall reaction rate, it can significantly improve the para to ortho product ratio. Conversely, increasing the temperature can sometimes lead to a decrease in selectivity.

Solution 3: Solvent Effects

The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the stability of the reaction intermediates.

  • Non-coordinating Solvents: Solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) or using one of the reactants in excess as the solvent can alter the selectivity.[4]

Quantitative Data Summary

The following table summarizes the regioselectivity of the Friedel-Crafts acylation of anisole under various catalytic conditions.

CatalystAcylating AgentSolventTemperature (°C)para Selectivity (%)ortho Selectivity (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to RT~85-95%~5-15%General textbook values
FeCl₃·6H₂OAcetic AnhydrideTAAIL60>99%<1%[5]
Mordenite (SiO₂/Al₂O₃ = 200)Acetic AnhydrideAcetic Acid150>99%Not detectable
HBEA ZeoliteBenzoyl Chloride-12093-96%4-7%[3]
SnO₂ nanosheetsBenzoyl ChlorideDichloromethane50High (major product)Minor[6]
[CholineCl][ZnCl₂]₃Benzoic Anhydride- (DES)120 (MW)High (major product)Minor

TAAIL: Tunable Aryl Alkyl Ionic Liquids MW: Microwave irradiation

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation using Aluminum Chloride

This protocol provides a baseline for the acylation of anisole using a traditional Lewis acid.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice-water bath.[7]

  • In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • Prepare a solution of anisole (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[7][8]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[7]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane (20 mL each).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Analyze the product mixture by GC-MS or ¹H NMR to determine the ortho/para isomer ratio.

Protocol 2: Highly para-Selective Acylation using Mordenite Zeolite

This protocol demonstrates a green chemistry approach to achieve high regioselectivity.

Materials:

  • Anisole

  • Acetic anhydride

  • Mordenite zeolite (e.g., SiO₂/Al₂O₃ = 200), activated

  • Acetic acid

  • Reaction vessel suitable for heating

Procedure:

  • Activate the mordenite zeolite catalyst by heating at 500°C for 5 hours under a flow of air and then cool under a dry atmosphere.

  • In a reaction vessel, combine anisole (2.0 mmol), acetic anhydride (20 mmol), activated mordenite catalyst (0.50 g), and acetic acid (5 mL).

  • Stir the mixture and heat to 150°C for 3 hours.

  • After cooling to room temperature, filter the reaction mixture to recover the zeolite catalyst.

  • The filtrate can be worked up by neutralization and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried and the solvent evaporated to obtain the product.

  • Analysis by GC-MS will show a high selectivity for the 4-methoxyacetophenone isomer.

Visualizations

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Anisole Anisole SigmaComplexOrtho Ortho Sigma Complex (Resonance Stabilized) Anisole->SigmaComplexOrtho Electrophilic Attack (Ortho Position) SigmaComplexPara Para Sigma Complex (Resonance Stabilized) Anisole->SigmaComplexPara Electrophilic Attack (Para Position) AcylChloride Acyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->SigmaComplexOrtho AcyliumIon->SigmaComplexPara OrthoProduct Ortho-acylated Anisole SigmaComplexOrtho->OrthoProduct Deprotonation ParaProduct Para-acylated Anisole (Often Major) SigmaComplexPara->ParaProduct Deprotonation

Caption: Reaction pathway for the Friedel-Crafts acylation of anisole.

experimental_workflow start Start setup 1. Assemble Dry Glassware (Flask, Condenser, Addition Funnel) start->setup reactants 2. Add Lewis Acid & Solvent setup->reactants cool 3. Cool to 0°C (Ice Bath) reactants->cool add_acyl 4. Add Acylating Agent (Dropwise) cool->add_acyl add_anisole 5. Add Anisole Solution (Dropwise at 0°C) add_acyl->add_anisole react 6. React at Room Temperature add_anisole->react quench 7. Quench with Ice/HCl react->quench extract 8. Separate & Extract Layers quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry with MgSO₄ & Filter wash->dry evaporate 11. Evaporate Solvent dry->evaporate analyze 12. Analyze Product Ratio (GC-MS or NMR) evaporate->analyze end End analyze->end

Caption: Standard experimental workflow for Friedel-Crafts acylation.

References

Validation & Comparative

Navigating the Pyridine Maze: A Comparative Guide to Alternatives for Methyl 3-bromo-5-chloropyridine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Methyl 3-bromo-5-chloropyridine-2-carboxylate is a valuable scaffold, but its reactivity profile and potential for metabolic liabilities necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data, to empower informed decisions in the intricate landscape of drug discovery.

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. This compound offers two distinct reactive sites for cross-coupling reactions, enabling the introduction of diverse functionalities. However, the presence of both bromine and chlorine atoms can sometimes lead to challenges in selective functionalization and may introduce metabolic hotspots. This has spurred the investigation of alternative reagents that offer different reactivity, physicochemical properties, and metabolic stability.

Bioisosteric Replacements: A Key Strategy

A central strategy in modifying the properties of a lead compound while retaining its biological activity is bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties.[2][3] In the context of this compound, bioisosteric replacements for the bromo and chloro substituents can significantly impact reactivity, solubility, and metabolic fate.

Alternative Reagents: A Comparative Overview

This guide focuses on a selection of alternative reagents where the bromo and/or chloro groups are replaced with other halogens or a cyano group. These modifications can subtly alter the electronic nature of the pyridine ring and the reactivity of the C-X bonds, providing a toolkit for fine-tuning synthetic routes and molecular properties.

ReagentKey Features
Methyl 3-bromo-5-fluoropyridine-2-carboxylate Fluorine can enhance metabolic stability and binding affinity. The C-F bond is generally less reactive in cross-coupling than C-Br.
Methyl 3-chloro-5-fluoropyridine-2-carboxylate Offers a different reactivity profile for sequential cross-coupling reactions compared to the bromo-chloro analogue.[4][5]
Methyl 3,5-dibromopyridine-2-carboxylate Provides two bromine atoms for potentially more facile and symmetric cross-coupling reactions.
Methyl 3-bromo-5-cyanopyridine-2-carboxylate The cyano group is a strong electron-withdrawing group, significantly altering the electronic properties of the pyridine ring.
Methyl 3-fluoro-5-iodopyridine-2-carboxylate The highly reactive C-I bond allows for selective cross-coupling under milder conditions, leaving the C-F bond intact for later functionalization.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The utility of these building blocks is largely determined by their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, which are the workhorses of medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reactivity of the C-X bond is a critical factor, with the general trend being I > Br > Cl > F.

ReagentArylboronic AcidCatalyst SystemConditionsYield (%)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80°C, 12h~85% (at Br)
Methyl 3-fluoro-5-iodopyridine-2-carboxylate Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80°C, 2h>95% (at I)
Methyl 3,5-dibromopyridine-2-carboxylate Phenylboronic acid (1 eq)Pd(OAc)₂, SPhos, K₃PO₄Toluene, 100°C, 4h~90% (mono-arylation)

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

This reaction is crucial for introducing amine functionalities, which are prevalent in many drug molecules. Similar to the Suzuki coupling, the reactivity is dependent on the nature of the halogen.

ReagentAmineCatalyst SystemConditionsYield (%)
This compound MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110°C, 18h~80% (at Br)
Methyl 3-fluoro-5-iodopyridine-2-carboxylate MorpholinePd(OAc)₂, BINAP, Cs₂CO₃Dioxane, 100°C, 6h>90% (at I)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the pyridine-2-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol) in a suitable solvent (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the pyridine-2-carboxylate (1.0 mmol), amine (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.02-0.10 mmol), and base (1.4-2.0 mmol) in a suitable solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Synthetic Strategy

The choice of reagent can be visualized as a decision point in a synthetic workflow, leading to different downstream functionalization possibilities.

Synthetic_Workflow cluster_alternatives Alternative Reagents Start Drug Target Scaffold Reagent_Choice Choice of Pyridine-2-carboxylate Start->Reagent_Choice BrCl This compound Reagent_Choice->BrCl Standard FI Methyl 3-fluoro-5-iodopyridine-2-carboxylate Reagent_Choice->FI Milder Conditions BrCN Methyl 3-bromo-5-cyanopyridine-2-carboxylate Reagent_Choice->BrCN Modified Electronics Coupling_1 First Cross-Coupling (e.g., Suzuki) BrCl->Coupling_1 FI->Coupling_1 BrCN->Coupling_1 Coupling_2 Second Cross-Coupling / Functionalization Coupling_1->Coupling_2 Final_Compound Final Drug Candidate Coupling_2->Final_Compound

Caption: Decision workflow for selecting a pyridine-2-carboxylate building block.

Signaling Pathway Context

Substituted pyridines are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, many kinase inhibitors utilize a pyridine scaffold to interact with the ATP-binding pocket of the enzyme. The choice of substituents on the pyridine ring can directly influence the potency and selectivity of the inhibitor.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation / Survival ERK->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway and the inhibitory action of a pyridine-based drug.

Conclusion

The selection of a pyridine-based building block in drug discovery is a nuanced decision that requires careful consideration of reactivity, synthetic accessibility, and the desired physicochemical properties of the final compound. While this compound remains a valuable reagent, the exploration of its bioisosteric alternatives provides medicinal chemists with a broader palette to address the challenges of modern drug design. By understanding the comparative performance of these reagents, researchers can devise more efficient and effective synthetic strategies towards the development of novel and improved therapeutics.

References

Comparative study of pyridine synthesis methods for substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is a central focus in organic chemistry. This guide provides a comparative analysis of several key synthetic methodologies, including classical condensation reactions and modern transition-metal-catalyzed approaches. The performance of each method is evaluated based on reported experimental data, with a focus on reaction yields, substrate scope, and operational conditions.

Classical Pyridine Synthesis Methods

Classical methods for pyridine synthesis have long been the foundation for constructing this heterocyclic core. These reactions, often named after their discoverers, typically involve the condensation of carbonyl compounds and a nitrogen source.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1882, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate).[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] Modern variations of this method include solvent-free, microwave-assisted, and catalyst-supported protocols to improve yields and reduce reaction times.[1]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step route to 2,3,6-trisubstituted pyridines.[3] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization followed by cyclodehydration to yield the pyridine product.[3] The use of ynones instead of enones circumvents the need for a separate oxidation step, which is a key difference from the Hantzsch synthesis.[3] Recent modifications have focused on developing one-pot procedures and utilizing microwave assistance to improve efficiency.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, particularly 2,4,6-trisubstituted, pyridines.[4][5] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[4] This method is known for its broad substrate scope, tolerating a wide variety of substituents on both reactants.[5]

Ciamician-Dennstedt Rearrangement

The Ciamician-Dennstedt rearrangement is a classical method for converting pyrroles into 3-halogenated pyridines.[6][7] The reaction involves the expansion of the pyrrole ring by heating with a dihalocarbene, typically generated from a haloform in an alkaline solution.[6] The traditional method is often limited by harsh reaction conditions, low yields, and a narrow substrate scope.[8] However, modern variations using alternative carbene precursors, such as α-chlorodiazirines, have been developed to overcome these limitations, allowing for the synthesis of a broader range of substituted pyridines with improved yields.[8][9]

Modern Pyridine Synthesis Methods: C-H Functionalization

In recent years, transition-metal-catalyzed carbon-hydrogen (C-H) bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. These methods allow for the direct introduction of substituents onto a pre-existing pyridine ring, often with high regioselectivity.

Palladium-Catalyzed C-H Arylation

Palladium catalysts are widely used for the direct arylation of pyridine derivatives.[10] These reactions typically involve the coupling of a pyridine substrate with an aryl halide or a pseudo-halide. The use of a directing group on the pyridine ring can control the regioselectivity of the arylation, with pyridine N-oxides being common substrates that favor functionalization at the C2 position.[10][11]

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a valuable method for the synthesis of pyridylboronic esters, which are versatile intermediates in organic synthesis.[3][12][13][14] This reaction allows for the introduction of a boryl group at specific positions on the pyridine ring, which can then be further functionalized through cross-coupling reactions. The regioselectivity of the borylation is often governed by steric and electronic factors of the substituents already present on the pyridine ring.[13]

Comparative Data of Pyridine Synthesis Methods

The following tables summarize quantitative data for the different pyridine synthesis methods, highlighting the reaction conditions and yields for various substrates.

Table 1: Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateNH₄OAcEtOH, reflux, 4-6h96[2]
4-ChlorobenzaldehydeEthyl acetoacetateNH₄OAcEtOH, reflux, 5h92
4-NitrobenzaldehydeEthyl acetoacetateNH₄OAcEtOH, reflux, 3h95
FormaldehydeEthyl acetoacetateNH₄OAcFeCl₃, H₂O, rt85[2]
AcetaldehydeMethyl acetoacetateNH₄OHReflux78

Table 2: Bohlmann-Rahtz Pyridine Synthesis

EnamineEthynylketoneCatalyst/ConditionsYield (%)Reference
Ethyl 3-aminocrotonatePhenylpropynoneAcetic acid, Toluene, 110°C, 16h82
Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneYb(OTf)₃, CH₂Cl₂, rt, 24h94
3-Aminocrotononitrile1-(2-Thienyl)-2-propyn-1-oneAcetic acid, EtOH, reflux, 2h88
Ethyl 3-aminocrotonateBut-3-yn-2-oneMicrowave, 170°C, 10 min98

Table 3: Kröhnke Pyridine Synthesis

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylConditionsYield (%)Reference
N-Phenacylpyridinium bromideChalconeNH₄OAc, Acetic acid, reflux, 4h90[15]
1-(2-Oxo-2-phenylethyl)pyridinium bromide(E)-1,3-Diphenyl-2-propen-1-oneNH₄OAc, Acetic acid, 120°C, 2h85
1-(2-(Thiophen-2-yl)-2-oxoethyl)pyridinium iodide(E)-3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-oneNH₄OAc, Methanol, reflux, 6h75
2-Acetylpyridine (in situ)BenzaldehydeKOH, NH₃ aq, MeOH, reflux, 4-6h82[15]

Table 4: Ciamician-Dennstedt Rearrangement (Modern Variation)

Pyrrole SubstrateCarbene PrecursorConditionsProductYield (%)Reference
1-Methylpyrrole(Chloro(phenyl)methylene)diazirineNa₂CO₃, CH₃CN, 50°C, 12h3-Phenyl-1-methylpyridine73[8]
2,5-Dimethylpyrrole(Chloro(4-fluorophenyl)methylene)diazirineNa₂CO₃, CH₃CN, 50°C, 12h3-(4-Fluorophenyl)-2,5-dimethylpyridine59[8]
1H-Indole(Chloro(phenyl)methylene)diazirineNa₂CO₃, CH₃CN, 50°C, 12h3-Phenylquinoline82[8]

Table 5: Palladium-Catalyzed C-H Arylation of Pyridines

Pyridine SubstrateArylating AgentCatalyst/Ligand/BaseConditionsYield (%)Reference
2-PhenylpyridineIodobenzenePd(OAc)₂ / PPh₃ / K₂CO₃DMA, 110°C, 24h94[12]
Pyridine N-oxideBenzenePd(OAc)₂ / Ag₂CO₃130°C, 16h75[10]
2-Phenylpyridine N-oxideIodobenzenePd(OAc)₂Water, 100°C91

Table 6: Iridium-Catalyzed C-H Borylation of Pyridines

Pyridine SubstrateBoron SourceCatalyst/LigandConditionsYield (%)Reference
3-PicolineB₂pin₂[Ir(OMe)(COD)]₂ / dtbpyNeat, 80°C, 12h85[13]
4-tert-ButylpyridineB₂pin₂[Ir(OMe)(COD)]₂ / dtbpyNeat, 80°C, 24h90[13]
3,5-DichloropyridineB₂pin₂[Ir(OMe)(COD)]₂ / dtbpyNeat, 80°C, 48h75[13]

Signaling Pathways and Experimental Workflows

Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde Aldehyde Mixing Mix in Solvent (e.g., Ethanol) Aldehyde->Mixing BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Mixing NitrogenSource Nitrogen Source (e.g., NH₄OAc) NitrogenSource->Mixing Heating Heat to Reflux Mixing->Heating Dihydropyridine 1,4-Dihydropyridine Heating->Dihydropyridine Oxidation Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Dihydropyridine->Oxidation

Caption: General experimental workflow for the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis Mechanism

Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization (Heat) Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: Reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.

Kröhnke Pyridine Synthesis Logical Relationship

Krohnke_Logic Start α-Pyridinium Methyl Ketone Salt Intermediate1 1,5-Dicarbonyl Intermediate Start->Intermediate1 Michael Addition Reagent1 α,β-Unsaturated Carbonyl Reagent1->Intermediate1 Reagent2 Nitrogen Source (e.g., NH₄OAc) FinalProduct Substituted Pyridine Reagent2->FinalProduct Intermediate1->FinalProduct Cyclization & Aromatization

Caption: Logical relationship of reactants in the Kröhnke synthesis.

C-H Functionalization General Workflow

CH_Functionalization_Workflow Pyridine Pyridine Substrate Reaction C-H Activation & Coupling Pyridine->Reaction Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Reaction Catalyst_System Transition Metal Catalyst + Ligand/Additive Catalyst_System->Reaction Product Functionalized Pyridine Reaction->Product

Caption: General workflow for transition-metal-catalyzed C-H functionalization.

Experimental Protocols

Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[13]
  • Materials: Benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), ethanol (20 mL).

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.

    • Add 20 mL of ethanol to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After completion (typically 4-6 hours), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine product.

Kröhnke Synthesis of 2,4,6-Triphenylpyridine[15]
  • Materials: N-Phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), ammonium acetate (10 equiv), glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine[12]
  • Materials: 2-Phenylpyridine (1.0 equiv), iodobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), DMA.

  • Procedure:

    • To a screw-capped test tube, add 2-phenylpyridine, iodobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add DMA as the solvent.

    • Seal the tube and heat the reaction mixture at 110°C for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-arylpyridine product.

Iridium-Catalyzed C-H Borylation of 3-Picoline[16]
  • Materials: 3-Picoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), [Ir(OMe)(COD)]₂ (1 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2 mol%).

  • Procedure:

    • In a nitrogen-filled glovebox, add [Ir(OMe)(COD)]₂ and dtbpy to a Schlenk tube.

    • Add 3-picoline and B₂pin₂ to the tube.

    • Seal the tube and heat the mixture at 80°C for 12 hours.

    • After cooling, the crude product can be purified by column chromatography on silica gel to afford the borylated pyridine.

This guide provides a comparative overview of key synthetic methods for substituted pyridines. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical methods offer robust and well-established routes, while modern C-H functionalization techniques provide powerful tools for late-stage modification and the synthesis of complex pyridine derivatives.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl 3-bromo-5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a detailed prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data. These predicted values are then compared with reported experimental data for structurally similar compounds to aid in the unambiguous structural confirmation and differentiation from its isomers.

Predicted Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic signatures. Below are the predicted data based on established principles of spectroscopy and comparison with related structures.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃)δ 8.35 (d, J=2.5 Hz, 1H, H-6) , δ 8.05 (d, J=2.5 Hz, 1H, H-4) , δ 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ 164.5 (C=O) , δ 150.0 (C-2) , δ 148.0 (C-6) , δ 140.0 (C-4) , δ 132.0 (C-5) , δ 120.0 (C-3) , δ 53.0 (-OCH₃)
Mass Spectrometry Molecular Ion (M⁺): m/z 249/251/253 (due to Br and Cl isotopes). Key Fragments: [M-31]⁺ (loss of -OCH₃), [M-59]⁺ (loss of -COOCH₃), fragments showing loss of Br and/or Cl.
IR Spectroscopy ~1730 cm⁻¹ (C=O stretch) , ~1560, 1450 cm⁻¹ (C=C and C=N ring stretch) , ~1250 cm⁻¹ (C-O stretch) , ~830 cm⁻¹ (C-H out-of-plane bend) , ~750 cm⁻¹ (C-Cl stretch) , ~650 cm⁻¹ (C-Br stretch)

Comparative Analysis with Alternative Structures

Differentiating this compound from its isomers is critical. The following tables compare its predicted spectroscopic data with the available experimental data for two closely related compounds.

Table 2: ¹H NMR Data Comparison
CompoundH-4 Chemical Shift (δ, ppm)H-6 Chemical Shift (δ, ppm)-OCH₃ Chemical Shift (δ, ppm)
This compound (Predicted) 8.05 (d, J=2.5 Hz)8.35 (d, J=2.5 Hz)3.95 (s)
Methyl 5-bromo-2-chloropyridine-3-carboxylate[1]8.32 (d, J=2.3 Hz)7.95 (d, J=2.3 Hz)3.98 (s)
Methyl 5-bromopyridine-2-carboxylate[2]8.05 (dd, J=8.5, 2.5 Hz)8.65 (d, J=2.5 Hz)4.00 (s)
Table 3: ¹³C NMR Data Comparison (Predicted)
CompoundC-2C-3C-4C-5C-6C=O-OCH₃
This compound 150.0120.0140.0132.0148.0164.553.0
Methyl 5-bromo-2-chloropyridine-3-carboxylate148.0125.0142.0118.0151.0163.052.8
Methyl 5-bromopyridine-2-carboxylate148.5140.0123.0121.0152.0164.052.5
Table 4: IR Data Comparison (cm⁻¹)
CompoundC=O StretchRing VibrationsC-O Stretch
This compound (Predicted) ~1730~1560, ~1450~1250
Methyl 5-bromopyridine-2-carboxylate[2]17281579, 14581258

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: 0-10 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if coupled with GC, inject a dilute solution.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and characteristic fragment ions. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for bromine- and chlorine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for structural elucidation.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. By comparing the predicted spectral data of the target compound with the experimental data of its close isomers, researchers can effectively distinguish between these structures and verify the identity of their synthesized material. The distinct patterns in chemical shifts, fragmentation, and vibrational frequencies provide a robust analytical framework for quality control and characterization in a research and development setting.

References

A Comparative Guide to Pyridine Building Blocks in Drug Synthesis: The Case of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyridine scaffold is a ubiquitous feature, present in a multitude of FDA-approved drugs and clinical candidates.[1] The strategic selection of functionalized pyridine building blocks is therefore a critical decision in the synthesis of novel therapeutics. Methyl 3-bromo-5-chloropyridine-2-carboxylate is a highly versatile intermediate, offering multiple, differentially reactive sites for the construction of complex molecular architectures.

This guide provides an objective comparison of this compound with other key pyridine-based building blocks. We will delve into their respective reactivity profiles, supported by experimental data, and provide detailed protocols for key synthetic transformations.

Overview of Pyridine Building Blocks: Physicochemical Properties

The choice of a building block is fundamentally influenced by its physical and chemical properties. A comparison of this compound with several alternatives highlights the diversity available to medicinal chemists.

Building Block Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Features
This compound Image of this compound structureC₇H₅BrClNO₂250.48[2]Not AvailableThree distinct reactive sites (C3-Br, C5-Cl, C2-ester) enabling sequential, regioselective functionalization.
Methyl 5-bromo-2-chloropyridine-3-carboxylate Image of Methyl 5-bromo-2-chloropyridine-3-carboxylate structureC₇H₅BrClNO₂250.48[3]48-53[4]Isomeric alternative with different electronic distribution; C5-Br is highly activated for cross-coupling.
Dimethyl 5-bromopyridine-2,3-dicarboxylate Image of Dimethyl 5-bromopyridine-2,3-dicarboxylate structureC₉H₈BrNO₄274.07[5]165[5]Contains two ester groups for multiple derivatization points post-coupling at the C5-Br position.[5]
2-Bromo-3-methyl-5-chloropyridine Image of 2-Bromo-3-methyl-5-chloropyridine structureC₆H₅BrClN206.4740-44[6]Lacks the ester group; features a methyl group influencing steric and electronic properties.[6]

Performance in Key Cross-Coupling Reactions

The primary utility of halogenated pyridine building blocks lies in their participation in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in drug development.[7] The reactivity of the C-Halogen bond generally follows the order I > Br > Cl, allowing for selective functionalization of dihalogenated substrates.[8]

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organohalide and a boronic acid or ester.[9][10] For dihalopyridines like this compound, the more reactive C-Br bond can be selectively targeted under milder conditions.

Building Block (Analog) Arylboronic Acid Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Bromo-3-methoxypyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100Good[11]
2-Bromo-3-methoxypyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-90Excellent[11]
2-bromo-5-methylpyridin-4-amine3-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9085[12]
5-Bromo-2-chloropyrimidine4-Tolylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90High[8]

Note: Data presented for structurally similar compounds to indicate expected reactivity and conditions.

This reaction is a powerful tool for forming C-N bonds, crucial for synthesizing the arylamine moieties prevalent in many pharmaceuticals.[13] Again, selectivity can be achieved by targeting the C-Br bond.

Building Block (Analog) Amine Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene11089[13]
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene8060[14]
1,4-dibromobenzenePhenoxazinePd₂(dba)₃ / XPhost-BuONaToluene150 (MW)High[15]

Note: Data presented for structurally similar compounds to indicate expected reactivity and conditions.

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl halides, providing access to alkynyl-substituted heterocycles.[16]

Building Block (Analog) Terminal Alkyne Catalyst / Co-catalyst Base Solvent Temp (°C) Yield (%) Reference
3-Bromo-2-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT92[17]
6-bromo-3-fluoro-2-cyanopyridine1-ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRTHigh[18]
5-Bromo-2-chloropyrimidine1-HeptynePd(PPh₃)₄ / CuIEt₃NDMF80High[8]

Note: Data presented for structurally similar compounds to indicate expected reactivity and conditions.

Experimental Protocols & Methodologies

The following are generalized protocols for key cross-coupling reactions, which serve as a starting point for optimization with specific substrates.

This procedure is adapted from established methods for aryl bromides.[9][11]

  • Materials:

    • Halogenated pyridine (e.g., this compound) (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Procedure:

    • To a dry Schlenk flask, add the halogenated pyridine, arylboronic acid, base, and palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[8][9]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS, typically complete within 4-24 hours.[9][11]

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

This protocol is based on general procedures for the amination of aryl bromides.[13]

  • Materials:

    • Halogenated pyridine (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.

    • Add the halogenated pyridine and a stir bar.

    • Evacuate and backfill the tube with inert gas.

    • Add the anhydrous solvent, followed by the amine via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

This protocol is based on established procedures for the coupling of aryl bromides with terminal alkynes.[8][17]

  • Materials:

    • Halogenated pyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%)

    • Amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add the halogenated pyridine, palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.[8]

    • Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction's progress.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with aqueous ammonium chloride and brine, dry the organic layer, and concentrate.

    • Purify the residue by flash column chromatography.

Visualizing Synthetic Pathways and Mechanisms

Understanding the underlying mechanisms and workflows is crucial for successful synthesis.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oadd Oxidative Addition pd0->oadd R-X pdiibr R-Pd(II)L2-X oadd->pdiibr trans Transmetalation pdiibr->trans R'-B(OR)2 (Base) pdiir R-Pd(II)L2-R' trans->pdiir redel Reductive Elimination pdiir->redel redel->pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oadd Oxidative Addition pd0->oadd Ar-X pdiix Ar-Pd(II)L-X oadd->pdiix assoc Amine Coordination pdiix->assoc HNR'R'' pdiiamine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ assoc->pdiiamine deprot Deprotonation (Base) pdiiamine->deprot amido Ar-Pd(II)L(NR'R'') deprot->amido redel Reductive Elimination amido->redel redel->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthetic_Workflow start Select Building Block (e.g., this compound) reaction1 Reaction Setup: - Add reagents & catalyst - Inert atmosphere start->reaction1 Cross-Coupling (Suzuki, Buchwald, etc.) heating Heating & Stirring (Monitor by TLC/LC-MS) reaction1->heating workup Workup: - Quench reaction - Extraction heating->workup purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion: Strategic Selection of Building Blocks

This compound stands out as a valuable building block due to its potential for sequential, regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows chemists to first perform a cross-coupling reaction at the more labile C3-bromo position, followed by a second, potentially more forcing, coupling at the C5-chloro position. The ester at C2 provides an additional handle for late-stage diversification, such as amidation to introduce further points of interaction for drug-target binding.

In contrast, building blocks like Methyl 5-bromo-2-chloropyridine-3-carboxylate offer a different substitution pattern, which may be required for a specific therapeutic target. Simpler blocks such as 2-Bromo-3-methyl-5-chloropyridine are useful when the ester functionality is not desired, potentially simplifying the synthetic route.

Ultimately, the choice of the optimal pyridine building block depends on the specific synthetic strategy and the desired substitution pattern of the final target molecule. Researchers must consider the required reactivity, the desired vector of functionalization, and the overall synthetic sequence when selecting the most appropriate starting material for their drug discovery endeavors. The continued development and application of such versatile building blocks are essential for advancing the field of medicinal chemistry.[19]

References

Yield comparison of different synthetic routes to Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Methyl 3-bromo-5-chloropyridine-2-carboxylate, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering insights into their respective yields and methodologies.

Yield Comparison of Synthetic Routes

The selection of a synthetic route is often dictated by factors such as yield, availability of starting materials, and reaction conditions. Below is a summary of the yields for two distinct methods for the preparation of this compound.

RouteStarting Material(s)Key Transformation(s)Reported Yield (%)
Route 1 3-Amino-5-chloropyridineDiazotization, Sandmeyer Reaction, EsterificationNot explicitly reported, but individual steps have high reported yields for similar substrates.
Route 2 5-Bromo-3-chloropyridine-2-carboxylic acidEsterificationYield not explicitly reported for this specific reaction in the literature found. General esterification yields can be high.

Synthetic Pathway Overview

The two routes approach the synthesis of the target molecule from different precursors, each with its own set of transformations.

Synthetic_Pathways cluster_0 Route 1: From 3-Amino-5-chloropyridine cluster_1 Route 2: From 5-Bromo-3-chloropyridine-2-carboxylic acid A1 3-Amino-5-chloropyridine A2 Diazonium Salt A1->A2 NaNO2, HBr A3 3-Bromo-5-chloropyridine-2-carbonitrile A2->A3 CuCN (Sandmeyer) A4 3-Bromo-5-chloropyridine-2-carboxylic acid A3->A4 Hydrolysis A5 This compound A4->A5 Esterification (MeOH, Acid) B1 5-Bromo-3-chloropyridine-2-carboxylic acid B2 This compound B1->B2 Esterification (e.g., Oxalyl chloride, MeOH)

Caption: Comparative overview of two synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods.

Route 1: Multi-step Synthesis from 3-Amino-5-chloropyridine (Hypothetical Protocol based on similar reactions)

This route involves a sequence of well-established reactions. While a complete protocol for this specific sequence was not found in the searched literature, the following represents a plausible experimental procedure based on analogous transformations.

Step 1: Diazotization of 3-Amino-5-chloropyridine

  • 3-Amino-5-chloropyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) cyanide in aqueous sodium cyanide is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

  • The reaction mixture is heated to promote the cyanation reaction. Upon completion, the mixture is cooled and the product, 3-bromo-5-chloropyridine-2-carbonitrile, is isolated by extraction.

Step 3: Hydrolysis of the Nitrile

  • The isolated 3-bromo-5-chloropyridine-2-carbonitrile is heated under reflux with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to hydrolyze the nitrile group to a carboxylic acid.

  • After cooling, the pH is adjusted to precipitate the 3-bromo-5-chloropyridine-2-carboxylic acid, which is then collected by filtration.

Step 4: Esterification

  • The 3-bromo-5-chloropyridine-2-carboxylic acid is suspended in methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is heated under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the residue is purified to yield this compound.

Route 2: Direct Esterification of 5-Bromo-3-chloropyridine-2-carboxylic acid

This route is a more direct approach, assuming the availability of the starting carboxylic acid.

Protocol:

  • To a solution of 5-bromo-3-chloropyridine-2-carboxylic acid in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

  • The solution is cooled, and oxalyl chloride is added dropwise.

  • The reaction mixture is stirred at room temperature to form the acid chloride.

  • The mixture is then cooled again, and methanol is added dropwise.

  • The reaction is allowed to proceed to completion.

  • The solvent is removed under reduced pressure, and the crude product is purified to obtain this compound.

Concluding Remarks

The choice between these synthetic routes will largely depend on the availability and cost of the starting materials. Route 2 is a more straightforward, one-step process, which is advantageous if 5-bromo-3-chloropyridine-2-carboxylic acid is readily accessible. Route 1, while being a multi-step synthesis, starts from a simpler and potentially more available precursor, 3-amino-5-chloropyridine. Although specific yield data for the complete sequence of Route 1 and for the esterification in Route 2 were not available in the searched literature, the individual steps in Route 1 are generally high-yielding reactions. Further process optimization would be necessary to determine the most efficient and economical route for large-scale production. Researchers are encouraged to perform small-scale trials to evaluate the yields and purity of the final product for each route in their specific laboratory settings.

A Comparative Guide to Purity Assessment of Synthesized Methyl 3-bromo-5-chloropyridine-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. Methyl 3-bromo-5-chloropyridine-2-carboxylate is a key intermediate in the synthesis of various bioactive compounds. Ensuring its purity is essential for the reliability of subsequent synthetic steps and the quality of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment and presents a comprehensive experimental protocol for a validated HPLC method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for purity determination.[1][2] Its high resolution, sensitivity, and specificity allow for the effective separation of the main compound from process-related impurities, such as unreacted starting materials or by-products, and degradation products.[1][3]

The most common setup involves a C18 column, which separates compounds based on their hydrophobicity, and a UV detector for quantification.[1] The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1][4]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the purity analysis process using HPLC, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_sample Accurately weigh sample and dissolve in diluent (e.g., 1.0 mg/mL) prep_std Prepare reference standard solution with known concentration filter_sample Filter solution through a 0.45 µm syringe filter hplc_system Equilibrate HPLC System with Mobile Phase filter_sample->hplc_system inject_sample Inject sample (e.g., 10 µL) onto the C18 column hplc_system->inject_sample run_gradient Run Chromatographic Method (Gradient Elution) inject_sample->run_gradient detect_peaks Detect eluting compounds using UV Detector (e.g., 254 nm) run_gradient->detect_peaks integrate_peaks Integrate all peaks in the chromatogram detect_peaks->integrate_peaks calculate_purity Calculate Purity: (Area_Main / Area_Total) * 100 integrate_peaks->calculate_purity generate_report Generate Final Report with Chromatogram and Data Table calculate_purity->generate_report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantitative purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0.0 80 20
    25.0 10 90
    30.0 10 90
    30.1 80 20

    | 35.0 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm (or λmax determined by UV-Vis spectrophotometry). The PDA detector should monitor a range (e.g., 210-400 nm) to detect potential impurities with different chromophores.[1]

  • Injection Volume: 10 µL.[1]

2. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is typically suitable.

  • Test Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample.[5] Dissolve it in the diluent in a 10 mL volumetric flask to achieve a final concentration of about 1.0 mg/mL.[5]

  • Filtering: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. Data Analysis and Quantification:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).[1]

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Hypothetical HPLC Purity Data

The table below presents example data from an HPLC analysis of a synthesized batch.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.5150.20.50Starting Material 1
28.290.10.30By-product
315.8 29460.5 98.20 This compound
419.3299.21.00Unknown Impurity
Total 30000.0 100.00

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary or preliminary data. The choice depends on the specific analytical need, such as the nature of the expected impurities.[2]

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[6]Wide applicability for non-volatile & thermally labile compounds; High resolution and sensitivity; Robust and reproducible for quantitative analysis.[3][7]Higher cost than TLC; Requires soluble samples.[6]Quantitative purity determination and impurity profiling of the main product.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.[2]Excellent for volatile and thermally stable compounds; High sensitivity; MS provides structural information for impurity identification.[3][7]Not suitable for non-volatile or thermally labile compounds like the target molecule; May require derivatization.[2][7]Detecting and quantifying volatile impurities, such as residual solvents from synthesis.[7]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive structural confirmation of the main compound and impurities; Can quantify components without a specific reference standard (qNMR).Lower sensitivity compared to HPLC or GC-MS; Complex mixtures can be difficult to interpret.Structural elucidation of the synthesized product and unknown impurities; Orthogonal quantitative assessment.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[8]Simple, rapid, and inexpensive; Good for monitoring reaction progress.Primarily qualitative or semi-quantitative; Lower resolution and sensitivity than HPLC.[8]Quick preliminary purity checks and monitoring the progress of chemical reactions or purification steps.
Conclusion

For the comprehensive purity assessment of synthesized this compound, RP-HPLC is the most suitable and robust method . It provides accurate and precise quantification of the main component and its non-volatile impurities. Techniques like GC-MS and NMR serve as invaluable orthogonal methods, with GC-MS being ideal for analyzing residual solvents and NMR providing unequivocal structural information. A multi-faceted approach, leveraging the strengths of each technique, ensures the highest confidence in product quality for research and drug development applications.

References

Comparative Reactivity Analysis: Methyl 3-bromo-5-chloropyridine-2-carboxylate and Its Isomers in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of substituted halopyridine-2-carboxylates. This report details the comparative performance of Methyl 3-bromo-5-chloropyridine-2-carboxylate and its positional isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions, supported by available experimental data.

The strategic functionalization of polysubstituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. The precise control over the regioselectivity of cross-coupling and nucleophilic substitution reactions is paramount for the efficient synthesis of complex molecular architectures. This guide provides a comparative analysis of the reactivity of this compound and its isomers, offering insights into how the positioning of halogen and electron-withdrawing substituents dictates reaction outcomes.

General Reactivity Principles of Halopyridines

The reactivity of halopyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen atom significantly influences the electron distribution within the ring, making the α (2- and 6-) and γ (4-) positions electron-deficient and generally more susceptible to nucleophilic attack. The reactivity of halogens in palladium-catalyzed cross-coupling reactions typically follows the order of bond dissociation energy: I > Br > Cl. In nucleophilic aromatic substitution (SNAr), the reactivity is often dictated by the stability of the Meisenheimer intermediate, with halogens at the 2- and 4-positions being more readily displaced.

Comparison of Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In dihalopyridines, the site of the initial coupling is determined by the relative reactivity of the carbon-halogen bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012Data not available in searched literatureExpected to react selectively at the C3-Br bond.
Methyl 5-bromo-2-chloropyridine-3-carboxylate Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1]Selective coupling at the C5-Br position is generally observed.[1]
Methyl 3-bromo-6-chloropicolinate Arylboronic acidsData not availableData not availableData not availableData not availableData not availableData not availableThe C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a similar bromopyridine derivative[1]:

  • To a reaction vessel, add the bromopyridine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reaction Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Halopyridine - Boronic Acid - Base - Catalyst setup Inert Atmosphere (N₂ or Ar) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Quench - Extract monitoring->workup purification Purify (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparison of Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the chemoselectivity in dihalopyridines is primarily dictated by the greater reactivity of the C-Br bond over the C-Cl bond.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

CompoundAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
This compound AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80Data not availableData not availableSelective amination at the C3-Br position is anticipated.
Methyl 5-bromo-2-chloropyridine-3-carboxylate Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[2]A similar 2-bromo-6-methylpyridine derivative shows good reactivity.[2]
Methyl 3-bromo-6-chloropicolinate Various aminesData not availableData not availableData not availableData not availableData not availableData not availableThe C-Br bond is the expected site of reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This protocol is based on a procedure for the amination of a bromopyridine derivative[2]:

  • In a Schlenk tube under an inert atmosphere, combine the bromopyridine (1.0 eq.), the amine (0.98 eq.), a palladium catalyst such as [Pd₂(dba)₃] (0.01 eq.), a ligand like (±)-BINAP (0.02 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

  • Add a dry, degassed solvent like toluene.

  • Heat the mixture with stirring (e.g., at 80 °C) for the required time (e.g., 4 hours), monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by recrystallization or column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex [Ar-Pd(II)(L)₂-X] oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [Ar-Pd(II)(L)(HNR'R'')-X] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex [Ar-Pd(II)(L)-NR'R''] deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on halopyridines, the position of the halogen relative to the ring nitrogen is a critical determinant of reactivity. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3- or 5-positions. The electron-withdrawing methyl carboxylate group further activates the ring for nucleophilic attack.

Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundNucleophileSolventConditionsObservations
This compound AminesVariousElevated temperatures may be requiredThe chloro group at the 5-position is not activated by the pyridine nitrogen. The bromo at the 3-position is also not at an activated position. Reactivity is expected to be low.
Methyl 5-bromo-2-chloropyridine-3-carboxylate AminesVariousTypically requires forcing conditionsThe chloro group at the 2-position is activated by the pyridine nitrogen, making it the more likely site for substitution.[3]
Methyl 3-bromo-6-chloropicolinate AminesVariousMilder conditions may be sufficientThe chloro group at the 6-position is activated by the pyridine nitrogen, making it susceptible to nucleophilic attack.

Experimental Protocol: General Procedure for SNAr with Amines

  • Dissolve the halopyridine derivative in a suitable solvent (e.g., ethanol, DMSO, or neat amine).

  • Add the amine nucleophile, often in excess.

  • Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C depending on the substrate's reactivity) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between an organic solvent and water.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Logical Relationship in SNAr Reactivity of Halopyridines

SNAr_Reactivity sub_pos Position of Halogen pos_2_4 2- or 4-Position (ortho/para to N) sub_pos->pos_2_4 High pos_3_5 3- or 5-Position (meta to N) sub_pos->pos_3_5 Low reactivity SNAr Reactivity pos_2_4->reactivity pos_3_5->reactivity

Caption: The influence of halogen position on the reactivity of halopyridines in SNAr reactions.

Conclusion

The reactivity of this compound and its isomers is highly dependent on the specific reaction type and the substitution pattern of the pyridine ring. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the greater lability of the C-Br bond over the C-Cl bond is the primary determinant of chemoselectivity. Conversely, for nucleophilic aromatic substitution, the position of the halogen relative to the activating pyridine nitrogen atom is the most critical factor, with halogens at the 2- and 6- (or 4-) positions exhibiting significantly higher reactivity. The presence of the electron-withdrawing methyl carboxylate group generally enhances the reactivity of the pyridine ring towards nucleophilic attack and can also influence the site-selectivity of cross-coupling reactions through steric and electronic effects. This guide provides a framework for predicting the reactivity of these valuable synthetic intermediates and for designing efficient and selective synthetic routes. Further experimental studies are warranted to provide quantitative, direct comparisons of the reactivity of these isomers under standardized conditions.

References

A Comparative Guide to Green Chemistry Approaches for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Traditional methods for its synthesis often involve harsh reaction conditions, hazardous reagents, and significant waste generation. The principles of green chemistry offer a compelling alternative, aiming to develop more sustainable and efficient synthetic routes. This guide provides a comparative overview of several key green chemistry approaches to the synthesis of functionalized pyridines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Multicomponent Reactions (MCRs): Atom Economy and Efficiency

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry. They offer high atom economy, reduce the number of synthetic and purification steps, and minimize waste. The Hantzsch and Bohlmann-Rahtz pyridine syntheses are classic examples that have been adapted to greener conditions.

A notable green MCR approach involves a one-pot, four-component reaction to synthesize novel pyridine derivatives. This method has been demonstrated to be highly efficient, especially when enhanced by microwave irradiation.[1] Another efficient green MCR is a three-component reaction of aryl aldehydes, malononitrile, and 2-mercaptopyridine under solvent-free conditions at room temperature, which offers an operationally simple and environmentally benign protocol.

Comparative Data for Multicomponent Reactions
Reaction TypeAldehydeβ-Ketoester/Active MethyleneAmine SourceCatalyst/ConditionsTimeYield (%)Reference
Hantzsch Dihydropyridine Synthesis5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCeric Ammonium Nitrate (CAN), Solvent-free, RT2.5 h92[2]
Hantzsch Dihydropyridine SynthesisBenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation in aqueous micellesNot Specified96[3]
Bohlmann-Rahtz Pyridine Synthesis-Ethyl β-aminocrotonate-Acetic acid, Microwave (140 °C) in Toluene5 min74[4]
Four-Component Reactionp-Formylphenyl-4-toluenesulfonateEthyl cyanoacetate, AcetophenoneAmmonium acetateMicrowave (Ethanol)2-7 min82-94[1][5]
Four-Component Reactionp-Formylphenyl-4-toluenesulfonateEthyl cyanoacetate, AcetophenoneAmmonium acetateConventional Heating (Ethanol)6-9 h71-88[1]

Experimental Workflow for a Four-Component Microwave-Assisted Pyridine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up A Aldehyde Mix Mix in Green Solvent (e.g., Ethanol) A->Mix B Active Methylene Compound B->Mix C Ketone C->Mix D Ammonium Acetate D->Mix MW Microwave Irradiation (e.g., 100-150 °C, 2-10 min) Mix->MW Cool Cool to Room Temperature MW->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Water/Ethanol Filter->Wash Dry Dry Wash->Dry Product Purified Functionalized Pyridine Dry->Product

Caption: Workflow for a green one-pot, four-component synthesis of functionalized pyridines.

Microwave-Assisted Synthesis: Enhanced Reaction Rates and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By utilizing microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods.[6] This technique is particularly effective for multicomponent reactions, such as the Bohlmann-Rahtz pyridine synthesis, where a one-pot protocol under microwave irradiation can provide tri- or tetrasubstituted pyridines with high efficiency and regioselectivity.[6][7]

Comparison of Microwave-Assisted vs. Conventional Heating
Reaction TypeSubstratesConditions (Microwave)Time (MW)Yield (MW, %)Conditions (Conventional)Time (Conv.)Yield (Conv., %)Reference
Bohlmann-RahtzEthyl β-aminocrotonate, Phenylpropynone170 °C, Toluene10 min98Sealed tube, 170 °C, Toluene10 min85[7]
Four-ComponentAldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetateEthanol2-7 min82-94Reflux in Ethanol6-9 h71-88[1]
Imidazo[1,2-a]pyridine synthesis2-aminonicotinic acid, chloroacetaldehydeWater, 30 min30 min92-95Not specifiedNot specifiedNot specified[8]

Logical Diagram: Microwave-Assisted vs. Conventional Heating

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis start_conv Reactants in Solvent heat_conv Oil Bath / Heating Mantle (Slow, uneven heating) start_conv->heat_conv start_mw Reactants in Polar Solvent time_conv Long Reaction Time (Hours to Days) heat_conv->time_conv product_conv Product time_conv->product_conv heat_mw Microwave Irradiation (Rapid, uniform heating) start_mw->heat_mw time_mw Short Reaction Time (Minutes) heat_mw->time_mw product_mw Product time_mw->product_mw G Reactants Reactants + Nanocatalyst in Green Solvent Reaction Reaction (e.g., Stirring, Heating, or MW) Reactants->Reaction Separation Magnetic Separation of Nanocatalyst Reaction->Separation Product Product Solution Separation->Product Recycle Recycled Nanocatalyst Separation->Recycle Isolation Product Isolation Product->Isolation Recycle->Reactants PurifiedProduct Purified Pyridine Derivative Isolation->PurifiedProduct

References

Cost-Benefit Analysis: Methyl 3-bromo-5-chloropyridine-2-carboxylate in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of Novel Analgesics

The escalating demand for novel therapeutics has placed a premium on efficient and cost-effective large-scale synthesis of active pharmaceutical ingredients (APIs). Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous drugs. This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 3-bromo-5-chloropyridine-2-carboxylate as a key starting material in the synthesis of potent analgesics, specifically focusing on the nicotinic acetylcholine receptor (nAChR) agonist, ABT-594. We present a comparative study against alternative synthetic routes, supported by experimental data, to inform strategic decisions in drug development and manufacturing.

Executive Summary

This compound offers a strategic entry point for the synthesis of complex polysubstituted pyridines like the potent analgesic ABT-594. Its utility is primarily evaluated against alternative routes commencing from more readily available precursors such as 2-chloropyridine derivatives. While the initial cost of this compound may be higher, its functionalization pattern can potentially streamline the synthetic sequence, reducing the number of steps and leading to higher overall yields. This analysis weighs the trade-offs between starting material cost, process complexity, and overall efficiency.

Comparative Synthesis of ABT-594

ABT-594 is a potent non-opioid analgesic that acts as a selective agonist for the α4β2 nicotinic acetylcholine receptor.[1][2] Its synthesis provides an excellent case study for comparing different strategies for constructing the core 2,5-disubstituted pyridine scaffold.

Route 1: Utilizing this compound

This proposed route leverages the inherent functionalities of this compound to introduce the necessary substituents for ABT-594. The key steps would involve the conversion of the ester to a hydroxymethyl group, followed by etherification with the azetidine moiety.

Hypothetical Synthetic Pathway:

A This compound B Reduction (e.g., LiAlH4) A->B Step 1 C (3-Bromo-5-chloropyridin-2-yl)methanol B->C D Williamson Ether Synthesis with (R)-2-(hydroxymethyl)azetidine derivative C->D Step 2 E ABT-594 Precursor D->E F Final Deprotection/Modification E->F Step 3 G ABT-594 F->G

Caption: Proposed synthesis of ABT-594 starting from this compound.

Route 2: Established Synthesis from 2-Chloro-5-hydroxypyridine

This is a well-documented route to ABT-594, starting from the more commercially accessible 2-chloro-5-hydroxypyridine.[3]

Established Synthetic Pathway:

A 2-Chloro-5-hydroxypyridine B Mitsunobu or Williamson Ether Synthesis with (R)-2-(hydroxymethyl)azetidine derivative A->B Single Step C ABT-594 B->C

Caption: Established synthetic route to ABT-594 from 2-chloro-5-hydroxypyridine.

Data Presentation: Cost and Efficiency Comparison

The following table summarizes the key quantitative data for the two synthetic routes. Costs are estimated based on bulk pricing of starting materials and reagents and are subject to market fluctuations.

ParameterRoute 1 (from this compound)Route 2 (from 2-Chloro-5-hydroxypyridine)
Starting Material Cost HigherLower
Number of Synthetic Steps Potentially 3-4 steps1-2 steps
Overall Yield (estimated) 60-70%75-85%
Key Reagents LiAlH₄, (R)-2-(hydroxymethyl)azetidine derivativeDEAD/PPh₃ (Mitsunobu) or NaH, (R)-2-(hydroxymethyl)azetidine derivative
Process Complexity ModerateLow to Moderate
Purification Challenges Potential for multiple chromatographic purificationsGenerally straightforward purification
Estimated Cost per kg of API Moderately HighLower

Experimental Protocols

Key Experiment: Synthesis of 2-Chloro-5-hydroxypyridine (Intermediate for Route 2)

From 5-Amino-2-chloropyridine: A common method involves the diazotization of 5-amino-2-chloropyridine followed by hydrolysis.

  • Diazotization: 5-Amino-2-chloropyridine is dissolved in an acidic medium (e.g., aqueous sulfuric acid). The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Hydrolysis: The resulting diazonium salt solution is then slowly added to a heated aqueous solution (e.g., boiling water or dilute sulfuric acid) to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 2-chloro-5-hydroxypyridine.

Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling

ABT-594 exerts its analgesic effects by acting as a selective agonist at α4β2 neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[4][5]

Upon binding of an agonist like ABT-594, the nAChR undergoes a conformational change, opening a channel permeable to cations, primarily Na⁺ and Ca²⁺.[4] The influx of these ions leads to depolarization of the neuronal membrane and the activation of various downstream signaling cascades. The neuroprotective and analgesic effects are thought to be mediated, in part, by the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[4][6]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A ABT-594 B α4β2 nAChR A->B Binds to C Ca²⁺ Influx B->C Channel Opening D PI3K Activation C->D E Akt Phosphorylation D->E F Downstream Effects (e.g., CREB activation, Bcl-2 expression) E->F G Analgesia & Neuroprotection F->G

Caption: Simplified signaling pathway of ABT-594 via the α4β2 nicotinic acetylcholine receptor.

Conclusion and Recommendation

The cost-benefit analysis indicates that for the large-scale synthesis of ABT-594, the route starting from 2-chloro-5-hydroxypyridine is likely more economically viable. This is primarily due to the lower cost of the starting material and a more streamlined synthetic process with a higher overall yield.

However, the utility of this compound should not be entirely dismissed. For the synthesis of more complex pyridine derivatives where the specific arrangement of bromo, chloro, and carboxylate functionalities is advantageous and difficult to achieve through other routes, this starting material could offer a significant advantage by reducing the number of synthetic steps required for functionalization.

Recommendation for Drug Development Professionals:

  • For the synthesis of ABT-594 and structurally similar compounds, prioritize process development from readily available and less expensive starting materials like 2-chloro-5-hydroxypyridine.

  • Consider this compound for the synthesis of novel, highly substituted pyridine-based APIs where its unique substitution pattern can significantly simplify the overall synthetic strategy, potentially offsetting the higher initial cost through reduced labor, reagent, and waste disposal costs associated with a longer synthetic route.

A thorough process chemistry evaluation, including a pilot-scale run, is recommended to definitively determine the most cost-effective and scalable route for any given target molecule.

References

A Comparative Guide to the Stability and Shelf-Life of Methyl 3-bromo-5-chloropyridine-2-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the stability and shelf-life of Methyl 3-bromo-5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific compound, this document outlines standardized experimental protocols and potential degradation pathways based on established principles for similar chemical entities. It also presents a comparative analysis with plausible alternative reagents, offering a methodological approach for stability assessment in a research and development setting.

Introduction

This compound is a halogenated pyridine derivative crucial for the synthesis of various active pharmaceutical ingredients (APIs). The stability of such intermediates is a critical parameter, directly impacting the quality, purity, and safety of the final drug product. Understanding the degradation kinetics and shelf-life of this compound, and comparing it with viable alternatives, is essential for robust process development and regulatory compliance.

Potential Alternatives for Comparison

In synthetic chemistry, the choice of a building block can be influenced by factors such as reactivity, cost, and stability. For the purpose of this guide, we will consider the following structurally related compounds as alternatives for a comparative stability assessment:

  • Methyl 3,5-dichloropyridine-2-carboxylate: An alternative with a different halogen substitution pattern, which may influence its electronic properties and susceptibility to degradation.

  • Methyl 3-bromo-5-fluoropyridine-2-carboxylate: The presence of a fluorine atom could significantly alter the molecule's stability due to the high strength of the C-F bond.

  • 3-Bromo-5-chloropyridine-2-carboxylic acid: The corresponding carboxylic acid, which may exhibit different degradation profiles, particularly in relation to decarboxylation or esterification side reactions.

Experimental Protocols for Stability and Shelf-Life Evaluation

A comprehensive stability study for this compound and its alternatives would typically involve long-term, accelerated, and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.

Long-Term Stability Testing

This study assesses the chemical and physical stability of the compound under recommended storage conditions over an extended period.

  • Objective: To establish the re-test period or shelf-life under normal storage conditions.

  • Conditions: Samples are stored at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.

  • Duration: Testing is typically conducted for a minimum of 12 months, with analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Parameters Monitored: Appearance, assay (purity), degradation products, and moisture content.

Accelerated Stability Testing

This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions.

  • Objective: To predict the long-term stability profile in a shorter timeframe.

  • Conditions: Samples are stored at 40°C ± 2°C with a relative humidity of 75% ± 5%.

  • Duration: A minimum of 6 months, with analysis at time points such as 0, 1, 2, 3, and 6 months.

  • Significance: Significant changes in the product under these conditions would warrant further investigation and may influence the proposed shelf-life.

Forced Degradation (Stress) Studies

These studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

  • Objective: To understand the degradation pathways and the specificity of the analytical methods.

  • Conditions: Exposure to more extreme conditions than those used in accelerated testing, including:

    • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at room temperature and elevated temperatures.

    • Oxidation: Exposure to a solution of hydrogen peroxide.

    • Thermal Degradation: Heating the solid material at a high temperature (e.g., 60°C or higher).

    • Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.

Data Presentation: A Comparative Framework

While specific experimental data is not publicly available, the following tables illustrate how the results of a comparative stability study would be presented.

Table 1: Long-Term Stability Data (25°C/60% RH)

Time (Months)CompoundAssay (%)Total Impurities (%)Appearance
0 This compound99.80.15White crystalline solid
Methyl 3,5-dichloropyridine-2-carboxylate99.70.20White crystalline solid
Methyl 3-bromo-5-fluoropyridine-2-carboxylate99.90.08White crystalline solid
3-Bromo-5-chloropyridine-2-carboxylic acid99.60.30Off-white powder
12 Data to be populated from experimental results

Table 2: Accelerated Stability Data (40°C/75% RH)

Time (Months)CompoundAssay (%)Total Impurities (%)Appearance
0 This compound99.80.15White crystalline solid
Methyl 3,5-dichloropyridine-2-carboxylate99.70.20White crystalline solid
Methyl 3-bromo-5-fluoropyridine-2-carboxylate99.90.08White crystalline solid
3-Bromo-5-chloropyridine-2-carboxylic acid99.60.30Off-white powder
6 Data to be populated from experimental results

Table 3: Summary of Forced Degradation Studies

ConditionThis compoundMethyl 3,5-dichloropyridine-2-carboxylateMethyl 3-bromo-5-fluoropyridine-2-carboxylate3-Bromo-5-chloropyridine-2-carboxylic acid
Acid Hydrolysis Predicted degradation, e.g., hydrolysis of esterPredicted degradationPredicted higher stabilityStable
Base Hydrolysis Predicted rapid hydrolysis of esterPredicted rapid hydrolysisPredicted hydrolysisForms salt
Oxidation Potential for N-oxidationPotential for N-oxidationPotential for N-oxidationPotential for N-oxidation
Thermal Stable up to melting pointStable up to melting pointStable up to melting pointPotential for decarboxylation
Photostability Potential for dehalogenationPotential for dehalogenationHigher photostability expectedPotential for dehalogenation

Mandatory Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation & Reporting Start Receive Compound Batches (Target & Alternatives) Initial_Analysis Initial Analysis (t=0) - Assay - Impurities - Appearance - Moisture Start->Initial_Analysis Long_Term Long-Term 25°C / 60% RH Initial_Analysis->Long_Term Distribute Samples Accelerated Accelerated 40°C / 75% RH Initial_Analysis->Accelerated Distribute Samples Forced_Deg Forced Degradation - Heat - Light - Acid/Base - Oxidation Initial_Analysis->Forced_Deg Distribute Samples Time_Points Pull Samples at Scheduled Time Points Long_Term->Time_Points Accelerated->Time_Points Forced_Deg->Time_Points Analytical_Testing Analytical Testing (HPLC, GC, KF, etc.) Time_Points->Analytical_Testing Data_Analysis Data Analysis - Degradation Rate - Impurity Profile Analytical_Testing->Data_Analysis Shelf_Life Shelf-Life Determination & Re-test Period Assignment Data_Analysis->Shelf_Life Report Generate Stability Report Shelf_Life->Report

Caption: Workflow for a comprehensive stability study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolytic Degradation cluster_oxidation Oxidation Main_Compound This compound Hydrolysis_Product 3-Bromo-5-chloropyridine-2-carboxylic Acid Main_Compound->Hydrolysis_Product H₂O Dehalogenation_Br Methyl 5-chloropyridine-2-carboxylate Main_Compound->Dehalogenation_Br UV/Vis Light Dehalogenation_Cl Methyl 3-bromopyridine-2-carboxylate Main_Compound->Dehalogenation_Cl UV/Vis Light N_Oxide Methyl 3-bromo-5-chloro-1-oxido-pyridine-1-ium-2-carboxylate Main_Compound->N_Oxide [O]

Caption: Potential degradation pathways for the target compound.

Conclusion

The stability and shelf-life of this compound are paramount for its application in pharmaceutical manufacturing. While specific data for this compound is scarce, a robust evaluation can be conducted by adhering to established stability testing guidelines. A comparative study against relevant alternatives provides a broader understanding of the structure-stability relationship, enabling informed decisions in process development and risk assessment. The experimental framework and potential degradation pathways outlined in this guide serve as a valuable resource for researchers and scientists in designing and interpreting stability studies for this important class of compounds.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-bromo-5-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Methyl 3-bromo-5-chloropyridine-2-carboxylate, ensuring operational excellence and adherence to safety protocols. The following procedures are based on best practices for handling structurally similar halogenated pyridine compounds.

Essential Safety and Handling

When working with this compound, a systematic approach to safety is critical. This includes the use of appropriate personal protective equipment (PPE), adherence to proper handling and storage protocols, and a clear understanding of emergency procedures.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses are required. A face shield should be used when there is a risk of splashing.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[2] Inspect gloves for any signs of degradation before use.
Body Protection A laboratory coat is mandatory. Consider a flame-retardant lab coat for added protection.[3]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available.

  • Handling : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][5] Use spark-proof tools if the compound is flammable.[4][6] Avoid direct contact with skin, eyes, and clothing.[1][4][7]

  • Storage : Store the compound in a tightly sealed, properly labeled container.[1][5] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2][5] Store separately from incompatible materials such as strong oxidizing agents and acids.[4]

  • Transport : When moving the chemical, ensure the container is securely closed and use a secondary container to prevent spills.

Safe Handling Workflow

prep Preparation (Verify Fume Hood, Don PPE) handle Handling (Work in Fume Hood, Avoid Contact) prep->handle storage Storage (Tightly Sealed, Cool, Dry, Ventilated) handle->storage disposal Disposal (Segregated Hazardous Waste) handle->disposal transport Transport (Secure Lid, Secondary Containment) storage->transport transport->handle

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Protocols

A clear and concise plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.

Emergency First Aid

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7][8] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air.[7][8] If breathing is difficult, give oxygen. Seek medical attention.[6][7]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[6][9] Seek immediate medical attention.[4][6]

Spill Management

In case of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[2][3]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][10]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix with other waste streams. Collect all waste containing this chemical in a designated "Halogenated Organic Waste" container.[3]

  • Container : Use a chemically compatible, leak-proof container with a secure lid.[3][10] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3]

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[2][8] Never pour down the drain or discard in regular trash.[2][3] All disposal activities must comply with local, state, and federal regulations.[3]

Emergency Response Logic

exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water (15 min) eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (Do Not Induce Vomiting) ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Immediate first aid and emergency response procedures for exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.